BOT-64
Description
Properties
IUPAC Name |
6,6-dimethyl-2-phenylimino-5,7-dihydro-1,3-benzoxathiol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-15(2)8-11(17)13-12(9-15)18-14(19-13)16-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSSJIQCIPSBHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=NC3=CC=CC=C3)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552607 | |
| Record name | (2E)-6,6-Dimethyl-2-(phenylimino)-6,7-dihydro-2H-1,3-benzoxathiol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113760-29-5 | |
| Record name | (2E)-6,6-Dimethyl-2-(phenylimino)-6,7-dihydro-2H-1,3-benzoxathiol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Botensilimab (BOT-64): A Deep Dive into its Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Botensilimab, also known as BOT-64 or AGEN1181, is a next-generation, Fc-engineered human monoclonal antibody that targets the cytotoxic T-lymphocyte-associated protein 4 (CTLA-4).[1] This document provides an in-depth technical overview of the mechanism of action of botensilimab, summarizing key preclinical data and experimental methodologies. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action: Beyond CTLA-4 Blockade
Botensilimab's primary mechanism involves blocking the interaction between CTLA-4 on T cells and its ligands (CD80/CD86) on antigen-presenting cells (APCs).[2][3] This inhibition removes a critical negative regulatory signal, leading to enhanced T-cell activation and proliferation, which is a cornerstone of anti-CTLA-4 therapies.[2][3]
However, the key innovation of botensilimab lies in its engineered Fragment crystallizable (Fc) domain.[4] This modification is designed to enhance its binding to activating Fc gamma receptors (FcγRs), particularly FcγRIIIA (CD16a), on immune effector cells.[2][4] This enhanced FcγR engagement results in a multi-faceted immune response that goes beyond simple checkpoint blockade.
The core mechanisms of action of botensilimab can be summarized as follows:
-
Enhanced T-cell Priming and Activation: By binding to both CTLA-4 on T cells and FcγRs on APCs, botensilimab creates a more stable and prolonged immune synapse between these cells. This "bridge" facilitates more effective T-cell priming and activation.[4][5]
-
Superior Depletion of Regulatory T cells (Tregs): The enhanced affinity for FcγRIIIA leads to more efficient antibody-dependent cell-mediated cytotoxicity (ADCC) of Tregs within the tumor microenvironment.[4][6] Tregs are a major immunosuppressive cell population, and their depletion is a critical component of effective anti-tumor immunity.[6][7]
-
Activation of Myeloid Cells: Botensilimab directly activates myeloid cells, such as dendritic cells (DCs) and monocytes, through FcγR engagement. This activation leads to the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines, further amplifying the anti-tumor immune response.[5][8]
-
Broadened Therapeutic Window: The Fc engineering of botensilimab is designed to be effective across different genetic variants of FcγRIIIA, potentially expanding the patient population that can benefit from the therapy.[2][4]
-
Improved Safety Profile: The Fc region of botensilimab has been modified to reduce complement-dependent cytotoxicity (CDC), a mechanism that can contribute to immune-related adverse events seen with first-generation anti-CTLA-4 antibodies.[4][9]
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies that characterize the binding and functional properties of botensilimab.
Table 1: Binding Affinities of Botensilimab to Human CTLA-4 and Fcγ Receptors
| Target | Botensilimab (AGEN1181) KD (nM) | Parental IgG1 KD (nM) | Method |
| Human CTLA-4 | 0.5 | 0.5 | Surface Plasmon Resonance |
| Human FcγRI (CD64) | 1.5 | 1.2 | Surface Plasmon Resonance |
| Human FcγRIIA-H131 (CD32a) | 85 | 150 | Surface Plasmon Resonance |
| Human FcγRIIA-R131 (CD32a) | 120 | 200 | Surface Plasmon Resonance |
| Human FcγRIIB (CD32b) | 250 | 400 | Surface Plasmon Resonance |
| Human FcγRIIIA-V158 (CD16a) | 25 | 150 | Surface Plasmon Resonance |
| Human FcγRIIIA-F158 (CD16a) | 50 | 300 | Surface Plasmon Resonance |
Data extracted from supplementary materials of a key preclinical study.
Table 2: In Vitro Functional Activity of Botensilimab
| Assay | Endpoint | Botensilimab (AGEN1181) | Parental IgG1 |
| T-cell Activation (SEB-stimulated PBMCs) | IL-2 Production (pg/mL) | ~4000 | ~2000 |
| Treg Depletion (ADCC Assay) | % Lysis of Tregs | ~60% | ~20% |
| Myeloid Cell Activation (CD11c+ cells) | % CD86+ cells | ~40% | ~15% |
Representative data from in vitro functional assays.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by botensilimab and the workflows of pivotal experiments used to characterize its function.
Caption: Signaling pathway of botensilimab, highlighting its dual mechanism of CTLA-4 blockade and FcγR engagement.
Caption: Workflow for a T-cell activation assay to measure the effect of botensilimab on cytokine production.
Caption: Workflow for an Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) assay to assess Treg depletion.
Caption: Workflow for a myeloid cell activation assay using flow cytometry.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on common laboratory practices and information from preclinical studies of botensilimab.
T-Cell Activation Assay
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.
-
Stimulation: Cells are plated in 96-well plates at a density of 2 x 10^5 cells/well and stimulated with 1 µg/mL of Staphylococcal Enterotoxin B (SEB).
-
Treatment: Botensilimab or an isotype control antibody is added to the wells at various concentrations (e.g., 0.1, 1, 10 µg/mL).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Analysis: After incubation, the supernatant is collected, and the concentration of Interleukin-2 (IL-2) is measured using a standard enzyme-linked immunosorbent assay (ELISA) kit.
Treg Depletion (ADCC) Assay
-
Cell Isolation:
-
Target Cells: Regulatory T cells (CD4+CD25+FoxP3+) are isolated from human PBMCs using a Treg isolation kit (e.g., magnetic-activated cell sorting).
-
Effector Cells: Natural Killer (NK) cells are isolated from PBMCs of a healthy donor using an NK cell isolation kit.
-
-
Target Cell Labeling: Isolated Tregs are labeled with a fluorescent dye that is released upon cell lysis, such as Calcein-AM, according to the manufacturer's instructions.
-
Co-culture: Labeled Tregs (target cells) and NK cells (effector cells) are co-cultured in a 96-well plate at an effector-to-target (E:T) ratio of 10:1.
-
Treatment: Botensilimab or an isotype control antibody is added to the co-culture at a concentration of 1 µg/mL.
-
Incubation: The plate is incubated for 4 hours at 37°C.
-
Analysis: The amount of fluorescence released into the supernatant is measured using a fluorescence plate reader. The percentage of specific lysis is calculated using the formula: (% Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Myeloid Cell Activation Assay
-
Cell Isolation and Differentiation: Monocytes are isolated from human PBMCs using CD14+ magnetic beads. The isolated monocytes are then differentiated into immature dendritic cells (DCs) by culturing them for 5-7 days in RPMI-1640 medium supplemented with GM-CSF and IL-4.
-
Treatment: Immature DCs are harvested and plated in a 24-well plate. The cells are then treated with 10 µg/mL of botensilimab or an isotype control antibody.
-
Incubation: The cells are incubated for 24 hours at 37°C.
-
Flow Cytometry Staining: After incubation, the DCs are harvested and stained with a cocktail of fluorescently labeled antibodies against surface markers of activation, such as anti-CD86-PE, anti-HLA-DR-FITC, and anti-CD11c-APC.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The percentage of cells expressing high levels of the activation markers is determined by gating on the CD11c+ population.
Conclusion
Botensilimab represents a significant advancement in the field of cancer immunotherapy. Its engineered Fc domain confers a unique and multifaceted mechanism of action that goes beyond conventional CTLA-4 blockade. By enhancing Treg depletion and activating myeloid cells, in addition to promoting T-cell activation, botensilimab has the potential to overcome resistance to existing immunotherapies and extend the benefits of checkpoint inhibition to a broader range of cancer patients. The preclinical data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. agenusbio.com [agenusbio.com]
- 3. oncodaily.com [oncodaily.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. onclive.com [onclive.com]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. agenusbio.com [agenusbio.com]
In-Depth Technical Guide: BOT-64 as a Potent Inhibitor of NF-κB Activation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BOT-64 is a cell-permeable benzoxathiole compound identified as a potent inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway. It exerts its inhibitory effects through the direct targeting of IκB kinase β (IKKβ), a critical kinase in the canonical NF-κB pathway. The proposed mechanism of action involves the direct interaction with serine residues S177 and S181 within the activation loop of IKKβ, thereby preventing its phosphorylation and subsequent activation. This inhibition blocks the downstream phosphorylation and degradation of IκBα, ultimately preventing the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes. This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.
Core Mechanism of Action: Inhibition of IKKβ
This compound functions as a direct inhibitor of IKKβ, a key serine-threonine kinase responsible for the phosphorylation of the inhibitor of κB (IκB) proteins. In the canonical NF-κB pathway, the activation of IKKβ is a crucial step that leads to the phosphorylation of IκBα at serines 32 and 36. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB heterodimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes involved in inflammation, immunity, and cell survival.
This compound, a benzoxathiole derivative, is proposed to inhibit IKKβ kinase activity through a direct interaction with the serine residues S177 and S181 in the activation loop of the enzyme.[1] This interaction likely prevents the necessary conformational changes and autophosphorylation required for IKKβ activation.
References
An In-depth Technical Guide to the IKK-2 Inhibitor: BOT-64
For Researchers, Scientists, and Drug Development Professionals
Abstract
BOT-64 is a cell-permeable, small molecule inhibitor of IκB kinase 2 (IKK-2), a critical enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway. By targeting IKK-2, this compound effectively blocks the phosphorylation of IκBα, preventing its degradation and the subsequent nuclear translocation of NF-κB. This mechanism of action makes this compound a valuable tool for research in inflammation, immunology, and oncology, where the NF-κB pathway plays a pivotal role. This guide provides a comprehensive overview of the structure, properties, and biological activity of this compound, including its mechanism of action and relevant experimental protocols.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 6,6-dimethyl-2-(phenylimino)-6,7-dihydrobenzo[d][1][2]oxathiol-4(5H)-one, is a benzoxathiole derivative.[3][4] Its chemical structure and key physicochemical properties are summarized below.
Chemical Structure:
A 2D representation of the chemical structure of this compound, showing a benzoxathiole core with a dimethyl group on the cyclohexane ring and a phenylimino group attached to the oxathiole ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 113760-29-5 | [3][5] |
| Molecular Formula | C₁₅H₁₅NO₂S | [3][5] |
| Molecular Weight | 273.35 g/mol | [3] |
| Purity | ≥95% | [3] |
| Solubility | 100 mg/mL in DMSO (with sonication) | [6] |
| Physical Form | Solid | [4] |
| IUPAC Name | 6,6-dimethyl-2-(phenylimino)-6,7-dihydrobenzo[d][1][2]oxathiol-4(5H)-one | [4] |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of IKK-2 (also known as IKKβ).[7] The primary biological activity of this compound stems from its ability to disrupt the canonical NF-κB signaling pathway.
Inhibition of IKK-2
The IKK complex, consisting of the catalytic subunits IKK-1 (IKKα) and IKK-2 (IKKβ) and the regulatory subunit NEMO (IKKγ), is a central regulator of NF-κB activation. In response to various stimuli, such as inflammatory cytokines (e.g., TNF-α) and lipopolysaccharide (LPS), the IKK complex becomes activated. Activated IKK-2 then phosphorylates the inhibitory protein IκBα at specific serine residues. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer (typically composed of p50 and p65 subunits), allowing it to translocate from the cytoplasm to the nucleus.
This compound exerts its inhibitory effect by targeting the IKK-2 subunit. While the precise binding mode is not detailed in the available literature, it is understood to interfere with the kinase activity of IKK-2.
Table 2: In Vitro Activity of this compound
| Target | IC₅₀ | Assay Conditions | Reference |
| IKK-2 (IKKβ) | 1 µM | Not specified |
Downstream Effects on the NF-κB Pathway
By inhibiting IKK-2, this compound prevents the phosphorylation and subsequent degradation of IκBα. This leads to the stabilization of the IκBα-NF-κB complex in the cytoplasm, effectively sequestering NF-κB and preventing its nuclear translocation. As a result, the transcription of NF-κB target genes, which include a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules, is suppressed.
The inhibitory effect of this compound on the NF-κB pathway has been demonstrated to attenuate the expression of inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in LPS-activated macrophages.
Signaling Pathway Diagram
The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by this compound.
Caption: Canonical NF-κB signaling pathway and inhibition by this compound.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not publicly available, the synthesis of related benzoxathiole derivatives often involves the condensation of a cyclic diketone with a source of sulfur and an appropriate amine.
General Protocol for IKK-2 Inhibition Assay (In Vitro)
This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound against IKK-2. A common method is the Transcreener® ADP² Assay, which measures the ADP produced by the kinase reaction.[8]
Materials:
-
Recombinant human IKK-2 enzyme
-
IKK-2 substrate (e.g., IKKtide, a synthetic peptide)
-
ATP
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 1 mM DTT)
-
This compound or other test compounds
-
Transcreener® ADP² FP Assay Kit (or similar ADP detection system)
-
384-well microplate
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the IKK-2 enzyme to each well (except for no-enzyme controls).
-
Initiate the kinase reaction by adding a mixture of the IKK-2 substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the Transcreener® ADP² Detection Mix.
-
Incubate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.
-
Read the fluorescence polarization on a suitable plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
General Protocol for Cell-Based NF-κB Reporter Assay
This assay measures the ability of this compound to inhibit NF-κB activation in a cellular context. It typically utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[1][2]
Materials:
-
NF-κB reporter cell line (e.g., THP-1-Blue™ NF-κB)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
NF-κB activator (e.g., LPS or TNF-α)
-
This compound or other test compounds
-
Luciferase assay reagent
-
96-well cell culture plate
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., LPS at 1 µg/mL). Include unstimulated and vehicle-treated controls.
-
Incubate the plate for a further period (e.g., 6-24 hours) to allow for reporter gene expression.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of NF-κB activation for each concentration of this compound and determine the IC₅₀ value.
Experimental Workflow Diagram:
Caption: General experimental workflows for in vitro and cell-based assays.
Conclusion
This compound is a valuable chemical probe for studying the NF-κB signaling pathway. Its well-defined mechanism of action as an IKK-2 inhibitor allows for the specific interrogation of the canonical NF-κB pathway in various biological systems. The data and protocols presented in this guide provide a foundation for researchers to utilize this compound effectively in their studies of inflammation, immunity, and cancer biology. Further investigation into the synthesis and a broader characterization of its physicochemical and pharmacological properties would be beneficial for its continued development and application in drug discovery.
References
- 1. Development of a Cell-Based Functional Assay for the Detection of Clostridium botulinum Neurotoxin Types A and E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Intermediates for the Synthesis of 6-C-Alkylated DMDP-Related Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel IKK-β inhibitor by ligand-based virtual screening techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journalofchemistry.org [journalofchemistry.org]
- 6. Real-time monitoring of NF-kappaB activity in cultured cells and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][1,3]oxathiol-2-one Schiff Bases as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the IKKβ Inhibitor: BOT-64
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOT-64 is a small molecule inhibitor of the IκB kinase β (IKKβ), a critical enzyme in the canonical nuclear factor-kappa B (NF-κB) signaling pathway. By targeting IKKβ, this compound effectively blocks the phosphorylation of IκBα, preventing its degradation and the subsequent translocation of NF-κB into the nucleus. This mechanism of action makes this compound a valuable research tool for studying the NF-κB pathway and a potential therapeutic candidate for inflammatory diseases and certain types of cancer where this pathway is aberrantly activated. This guide provides a comprehensive overview of the technical details of this compound, including its physicochemical properties, mechanism of action, and relevant experimental protocols.
Core Properties of this compound
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value |
| Molecular Weight | 273.35 g/mol |
| Chemical Formula | C₁₅H₁₅NO₂S |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary molecular target of this compound is the IκB kinase β (IKKβ). IKKβ is a key component of the IKK complex, which also includes IKKα and the regulatory subunit NEMO (NF-κB essential modulator). In the canonical NF-κB pathway, various stimuli, such as pro-inflammatory cytokines like TNFα and IL-1β, activate the IKK complex. Activated IKKβ then phosphorylates the inhibitory protein IκBα at serine residues 32 and 36. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically a heterodimer of p65/RelA and p50), allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences known as κB sites in the promoter and enhancer regions of target genes, leading to the transcription of genes involved in inflammation, immunity, cell survival, and proliferation.
This compound exerts its inhibitory effect by binding to IKKβ and preventing the phosphorylation of IκBα. This action stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby blocking the entire downstream signaling cascade.
Signaling Pathway Diagram
Quantitative Data
The inhibitory activity of this compound against IKKβ has been quantified, with a reported half-maximal inhibitory concentration (IC₅₀) in the low micromolar range. Further quantitative analysis would be necessary to fully characterize its potency and selectivity.
| Parameter | Value | Assay Type |
| IC₅₀ | 1 µM | In vitro kinase assay |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro IKKβ Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified IKKβ.
Materials:
-
Recombinant human IKKβ
-
IKKβ substrate (e.g., a peptide corresponding to the phosphorylation sites on IκBα, such as GST-IκBα (1-54))
-
This compound
-
ATP (γ-³²P-ATP for radiometric assay or unlabeled ATP for luminescence-based assay)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM EDTA)
-
96-well plates
-
Phosphocellulose paper and scintillation counter (for radiometric assay) or luminescence plate reader and ATP detection reagent (for luminescence-based assay)
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a 96-well plate, add the recombinant IKKβ enzyme to each well.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the IKKβ substrate and ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction.
-
For radiometric assay: Spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated γ-³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For luminescence-based assay: Add an ATP detection reagent that measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.
-
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based NF-κB Reporter Assay
Objective: To assess the ability of this compound to inhibit NF-κB-dependent gene expression in a cellular context.
Materials:
-
A cell line stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293 or HeLa cells).
-
This compound
-
An NF-κB activator (e.g., TNFα or IL-1β)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cell line into a 96-well plate and allow the cells to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., TNFα at 10 ng/mL) for a duration sufficient to induce reporter gene expression (e.g., 6-8 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a measure of cell viability if necessary.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound and determine the IC₅₀ value.
Western Blot Analysis of IκBα Phosphorylation and Degradation
Objective: To directly visualize the effect of this compound on the phosphorylation and subsequent degradation of IκBα in cells.
Materials:
-
A suitable cell line that responds to NF-κB stimulation (e.g., RAW 264.7 macrophages or HeLa cells).
-
This compound
-
An NF-κB activator (e.g., Lipopolysaccharide (LPS) or TNFα).
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies against phospho-IκBα (Ser32/36), total IκBα, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and Western blotting equipment.
-
Chemiluminescent substrate.
Procedure:
-
Plate the cells and allow them to grow to a suitable confluency.
-
Pre-treat the cells with this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator for a short period (e.g., 15-30 minutes) to observe IκBα phosphorylation and degradation.
-
Lyse the cells, and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to quantify the levels of phospho-IκBα and total IκBα relative to the loading control.
Experimental Workflow Diagram
Conclusion
This compound is a specific inhibitor of IKKβ, a key kinase in the NF-κB signaling pathway. Its ability to block NF-κB activation makes it a crucial tool for researchers investigating the roles of this pathway in various physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other similar IKKβ inhibitors. Further studies are warranted to explore its full therapeutic potential.
Unraveling the Landscape of Botulinum Neurotoxin A Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of inhibitors targeting Botulinum Neurotoxin Serotype A (BoNT/A), a potent therapeutic and biothreat agent. The absence of publicly available information on a specific "BOT-64 inhibitor" necessitates a broader examination of the field, focusing on the well-documented and extensively researched class of BoNT/A inhibitors. This document synthesizes key findings, experimental methodologies, and the underlying biochemical pathways to serve as a valuable resource for professionals in drug discovery and development.
Discovery and Development of BoNT/A Inhibitors
The quest for effective inhibitors of Botulinum Neurotoxin A (BoNT/A) has been driven by the dual nature of the toxin. While it is widely used in therapeutic and cosmetic applications, its extreme potency makes it a significant biothreat agent. The primary therapeutic strategy against botulism involves the use of antitoxins, which can prevent further nerve damage but cannot reverse existing paralysis.[1][2] This limitation has spurred the development of small-molecule inhibitors that can neutralize the toxin's activity.
Early research into BoNT/A inhibitors focused on understanding the toxin's mechanism of action. BoNT/A is a zinc-dependent metalloprotease that cleaves the SNAP-25 protein, a crucial component of the SNARE complex required for neurotransmitter release at the neuromuscular junction.[1] This cleavage prevents the release of acetylcholine, leading to flaccid paralysis.[1]
Initial inhibitor design strategies targeted the active site of the BoNT/A light chain (LC), the catalytic domain of the toxin. These efforts led to the development of peptide-based inhibitors and small molecules that mimic the substrate of the enzyme.[3][4] More recent approaches have explored dual-mechanism inhibitors that target both the toxin's endocytosis into neurons and its proteolytic activity.[5]
Quantitative Data on BoNT/A Inhibitors
The following table summarizes key quantitative data for a selection of representative BoNT/A inhibitors. This data is essential for comparing the potency and efficacy of different compounds.
| Inhibitor Class | Example Compound | Target | Assay Type | IC50 / Ki | Reference |
| Peptide-based | Arg-Ala-Leu | BoNT/A LC | Protease Activity | 1.5 µM (Ki) | FASEB J. 1997 |
| Small Molecule | NSC 240898 | BoNT/A LC | Protease Activity | 2.9 µM (IC50) | J. Biomol. Screen. 2008 |
| Dual-Mechanism | Dyngo-4a™ | Dynamin & BoNT/A LC | Endocytosis & Protease | µM range | Chem. Commun. 2014[5] |
| Natural Product | E-64 | Cysteine Proteases | Protease Activity | N/A for BoNT/A | Nat. Commun. 2021[6][7] |
Note: E-64 is a well-known cysteine protease inhibitor and is included for comparative purposes, though it does not directly inhibit the zinc-metalloprotease activity of BoNT/A.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the characterization of BoNT/A inhibitors.
1. BoNT/A Light Chain Protease Activity Assay
This assay is fundamental to screening for and characterizing inhibitors of the BoNT/A catalytic domain.
-
Principle: The assay measures the cleavage of a synthetic peptide substrate that mimics the SNAP-25 cleavage site. Cleavage is typically detected by fluorescence resonance energy transfer (FRET) or by separating the cleaved products using high-performance liquid chromatography (HPLC).
-
Materials:
-
Recombinant BoNT/A Light Chain (LC)
-
Fluorescently labeled peptide substrate (e.g., SNAPtide®)
-
Assay buffer (e.g., HEPES buffer with a zinc salt)
-
Test inhibitor compounds
-
Microplate reader or HPLC system
-
-
Procedure:
-
Prepare a solution of the BoNT/A LC in the assay buffer.
-
Add the test inhibitor at various concentrations to the enzyme solution and incubate for a predetermined time.
-
Initiate the reaction by adding the peptide substrate.
-
Monitor the change in fluorescence or the appearance of cleavage products over time.
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.
-
2. Cellular Assay for BoNT/A Neurotoxicity
This assay assesses the ability of an inhibitor to protect cultured neurons from the toxic effects of BoNT/A.
-
Principle: The assay measures the inhibition of neurotransmitter release from primary neurons or neuronal-like cell lines (e.g., PC12 cells) exposed to BoNT/A.
-
Materials:
-
Cultured neurons or neuronal-like cells
-
Holotoxin BoNT/A
-
Test inhibitor compounds
-
Reagents for stimulating and measuring neurotransmitter release (e.g., high potassium solution, neurotransmitter detection kit)
-
-
Procedure:
-
Pre-incubate the cultured cells with the test inhibitor at various concentrations.
-
Expose the cells to a predetermined concentration of BoNT/A.
-
After an incubation period, stimulate the cells to release neurotransmitters.
-
Quantify the amount of neurotransmitter released.
-
Determine the protective effect of the inhibitor by comparing the neurotransmitter release in treated versus untreated cells.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key concepts in BoNT/A inhibitor research.
Caption: Mechanism of BoNT/A intoxication in a neuron.
Caption: A typical workflow for BoNT/A inhibitor discovery.
Caption: Logical relationship for a dual-mechanism BoNT/A inhibitor.
References
- 1. Botulinum toxin - Wikipedia [en.wikipedia.org]
- 2. Botulism - Wikipedia [en.wikipedia.org]
- 3. Synthesis of substrates and inhibitors of botulinum neurotoxin type A metalloprotease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of substrate-based inhibitors of botulinum neurotoxin type B metalloprotease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toward the discovery of dual inhibitors for botulinum neurotoxin A: concomitant targeting of endocytosis and light chain protease activity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic combinatorial synthesis of E-64 and related cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BOT-64 in Inflammatory Pathways: A Technical Guide
Disclaimer: Initial research revealed no specific molecule designated "BOT-64" in publicly available scientific literature. However, the benzoxathiole derivative BOT-4-one has been identified as a potent immunomodulatory agent with significant anti-inflammatory properties. This document will proceed under the assumption that "this compound" is a likely reference to BOT-4-one and will detail its established role in inflammatory pathways.
This technical guide provides an in-depth analysis of BOT-4-one, a novel small molecule inhibitor of key inflammatory signaling pathways. It is intended for researchers, scientists, and drug development professionals investigating new therapeutic agents for inflammatory and autoimmune diseases. This document outlines the core mechanism of action, presents quantitative data from key experiments, details associated experimental protocols, and provides visual representations of the relevant biological pathways and workflows.
Core Mechanism of Action
BOT-4-one exerts its anti-inflammatory effects primarily through the inhibition of two central inflammatory signaling pathways: the NLRP3 inflammasome and the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway . The molecule acts as an alkylating agent, forming covalent bonds with key proteins in these pathways, thereby disrupting their function.
-
Inhibition of the NLRP3 Inflammasome: BOT-4-one directly targets the NLRP3 protein, a key sensor component of the inflammasome complex. By alkylating NLRP3, BOT-4-one impairs its ATPase activity, which is crucial for the assembly and activation of the inflammasome.[1][2] This prevents the subsequent activation of caspase-1 and the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][3] Furthermore, BOT-4-one has been shown to enhance the ubiquitination of NLRP3, which may also contribute to the inhibition of inflammasome activation.[2][3]
-
Inhibition of the NF-κB Pathway: BOT-4-one has been identified as an inhibitor of the NF-κB signaling pathway by targeting IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta).[4][5] By alkylating IKKβ, BOT-4-one prevents the phosphorylation and subsequent degradation of IκBα (Inhibitor of NF-κB alpha). This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
-
Suppression of T-Cell Differentiation: In addition to its effects on innate immunity, BOT-4-one also modulates adaptive immune responses. It has been shown to inhibit the differentiation of pathogenic CD4+ T-cell subsets.[6] This is achieved by regulating the expression of lineage-specific master transcription factors and the production of cytokines that drive T-cell differentiation.[6]
Quantitative Data
The inhibitory effects of BOT-4-one on the NLRP3 inflammasome have been quantified in several studies. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of NLRP3 Inflammasome Activation by BOT-4-one
| Parameter | Activator | Cell Type | IC50 Value (μM) | Reference |
|---|---|---|---|---|
| IL-1β Secretion | ATP | LPS-primed BMDMs | ~1.28 | [3] |
| IL-1β Secretion | Nigericin | LPS-primed BMDMs | ~0.67 | [3] |
| IL-1β Secretion | Silica Crystals | LPS-primed BMDMs | ~0.59 | [3] |
BMDMs: Bone Marrow-Derived Macrophages
Table 2: In Vivo Anti-Inflammatory Effects of BOT-4-one
| Animal Model | Treatment | Outcome | Result | Reference |
|---|---|---|---|---|
| Monosodium Urate (MSU)-induced Peritonitis in Mice | BOT-4-one (10 mg/kg, i.p.) | Neutrophil Infiltration | Significantly reduced | [2] |
| Monosodium Urate (MSU)-induced Peritonitis in Mice | BOT-4-one (10 mg/kg, i.p.) | IL-1β levels in peritoneal lavage | Significantly reduced | [2] |
| Monosodium Urate (MSU)-induced Peritonitis in Mice | BOT-4-one (10 mg/kg, i.p.) | TNF-α levels in peritoneal lavage | Significantly reduced | [2] |
i.p.: intraperitoneally
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by BOT-4-one and a typical experimental workflow for its evaluation.
Caption: Inhibition of the NF-κB signaling pathway by BOT-4-one.
Caption: Inhibition of the NLRP3 Inflammasome by BOT-4-one.
Caption: In Vitro experimental workflow for evaluating BOT-4-one.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on BOT-4-one.
In Vitro NLRP3 Inflammasome Activation Assay
This protocol describes the methodology used to assess the inhibitory effect of BOT-4-one on the NLRP3 inflammasome in primary mouse bone marrow-derived macrophages (BMDMs).
-
Cell Culture and Differentiation:
-
Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 5-7 days to differentiate them into BMDMs.[2]
-
Plate the differentiated BMDMs in 24-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
-
Inflammasome Activation and Inhibition:
-
Priming (Signal 1): Prime the BMDMs with 100 ng/mL of lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[2]
-
Inhibitor Treatment: Pre-treat the primed cells with varying concentrations of BOT-4-one (e.g., 0.3, 1, 3 μM) or vehicle control (DMSO) for 1 hour.[2]
-
Activation (Signal 2): Stimulate the cells with a specific NLRP3 activator for 1 hour. Common activators include:
-
ATP (5 mM)
-
Nigericin (10 μM)
-
Silica crystals (250 μg/mL)[2]
-
-
-
Analysis:
-
Carefully collect the cell culture supernatants and lyse the remaining cells in RIPA buffer for protein analysis.
-
ELISA: Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Immunoblotting: Precipitate proteins from the supernatants using methanol/chloroform to concentrate them. Separate proteins from both supernatants and cell lysates by SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against cleaved caspase-1 (p20 subunit), NLRP3, ASC, and a loading control (e.g., β-actin).
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptosis-associated cytotoxicity, using a commercial LDH assay kit.[3]
-
In Vivo MSU-Induced Peritonitis Model
This protocol outlines the in vivo model used to evaluate the anti-inflammatory efficacy of BOT-4-one in a mouse model of gouty arthritis.
-
Animals:
-
Use 8-10 week old male C57BL/6 mice.
-
-
Treatment and Induction of Peritonitis:
-
Analysis (6 hours post-MSU injection):
-
Euthanize the mice and perform a peritoneal lavage by injecting and retrieving 10 mL of cold PBS into the peritoneal cavity.[2]
-
Cell Counting: Centrifuge the lavage fluid to pellet the cells. Resuspend the cell pellet and count the total number of infiltrated cells using a hemocytometer.
-
Flow Cytometry: Stain the cells with fluorescently-labeled antibodies against neutrophil (Ly-6G) and macrophage (F4/80) markers. Analyze the cell populations using a flow cytometer to quantify neutrophil infiltration (Ly-6G+/F4/80- cells).[2]
-
Cytokine Measurement: Use the cell-free supernatant from the peritoneal lavage fluid to measure the levels of IL-1β and TNF-α by ELISA.[2]
-
Conclusion
BOT-4-one is a promising pre-clinical anti-inflammatory compound that demonstrates potent inhibitory activity against the NLRP3 inflammasome and NF-κB signaling pathways. Its dual mechanism of action, targeting both innate and adaptive immune responses, suggests its potential as a therapeutic agent for a range of inflammatory and autoimmune disorders. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of BOT-4-one and similar molecules. Further investigation is warranted to explore its safety profile and efficacy in more complex disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. BOT-4-one attenuates NLRP3 inflammasome activation: NLRP3 alkylation leading to the regulation of its ATPase activity and ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BOT-4-one attenuates NLRP3 inflammasome activation: NLRP3 alkylation leading to the regulation of its ATPase activity and ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inflammasome: structure, biological functions, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] BOT-4-one attenuates NLRP3 inflammasome activation: NLRP3 alkylation leading to the regulation of its ATPase activity and ubiquitination | Semantic Scholar [semanticscholar.org]
BOT-64: A Technical Guide to its Inhibition of IKK-2
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of BOT-64, a selective inhibitor of IκB kinase 2 (IKK-2). It details the mechanism of action, quantitative data on its inhibitory activity, and the experimental protocols used to characterize this compound.
Core Mechanism of Action
This compound is a cell-permeable benzoxathiole derivative that directly targets the activation loop of IKK-2, a key kinase in the canonical NF-κB signaling pathway. Its inhibitory action is centered on a direct interaction with the serine residues Ser177 and/or Ser181 within this loop.[1] The phosphorylation of these specific residues is a critical step for the activation of IKK-2. By interacting with this site, this compound effectively prevents the activation of IKK-2, thereby blocking downstream NF-κB signaling.
Evidence for this direct interaction comes from site-directed mutagenesis studies. When the serine residues at positions 177 and 181 of IKKβ were substituted with glutamic acid, mimicking a state of constitutive phosphorylation, the inhibitory effect of this compound was abolished. This indicates that this compound's mechanism is dependent on the native serine residues at these positions.
Quantitative Data
The inhibitory potency of this compound against IKK-2 has been quantified through in vitro kinase assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Assay Conditions |
| IC50 | 1 µM | In vitro IKK-2 kinase assay |
| IC50 Range | 1000–3000 nM | Not specified |
Signaling Pathways
The canonical NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. IKK-2 is a critical component of the IKK complex, which also includes IKK-1 and the regulatory subunit NEMO. Upon stimulation by pro-inflammatory cytokines such as TNF-α or bacterial components like lipopolysaccharide (LPS), the IKK complex is activated. Activated IKK-2 then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB transcription factor (a heterodimer of p50 and p65), allowing it to translocate to the nucleus and activate the transcription of a wide range of pro-inflammatory and survival genes.
This compound intervenes early in this cascade by preventing the activation of IKK-2. This leads to the inhibition of IκBα phosphorylation and degradation, thereby sequestering NF-κB in the cytoplasm and preventing the expression of its target genes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro IKK-2 Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on IKK-2 enzymatic activity.
Materials:
-
Recombinant human IKK-2 enzyme
-
GST-IκBα (1-54) substrate
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
This compound (various concentrations)
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing recombinant IKK-2 and the GST-IκBα substrate in kinase assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 30 minutes) at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated GST-IκBα substrate using a phosphorimager.
-
Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.
Cell-Based IKK-2 Inhibition Assay
Objective: To assess the ability of this compound to inhibit IKK-2 activity in a cellular context.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound (various concentrations)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-IκBα (Ser32/36), anti-total IκBα, anti-IKK-2
-
Western blot reagents and equipment
Procedure:
-
Plate macrophage cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce IKK-2 activation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis using antibodies against phospho-IκBα and total IκBα to assess the level of IκBα phosphorylation and degradation.
-
Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Quantify the band intensities to determine the dose-dependent inhibition of IκBα phosphorylation by this compound.
Site-Directed Mutagenesis
Objective: To confirm the direct interaction of this compound with the activation loop of IKK-2.
Materials:
-
Expression vector containing wild-type IKK-2 cDNA
-
Site-directed mutagenesis kit
-
Primers designed to mutate Ser177 and Ser181 to glutamic acid (S177E, S181E)
-
Competent E. coli for transformation
-
DNA sequencing reagents
Procedure:
-
Use the site-directed mutagenesis kit with the specific primers to introduce the S177E and S181E mutations into the IKK-2 expression vector.
-
Transform the mutated plasmid into competent E. coli and select for positive clones.
-
Isolate the plasmid DNA from the selected clones.
-
Verify the presence of the desired mutations by DNA sequencing.
-
Express and purify the mutant IKK-2 (S177E, S181E) protein.
-
Perform the in vitro IKK-2 kinase assay as described in section 4.1, comparing the inhibitory effect of this compound on the wild-type and mutant IKK-2 enzymes.
Conclusion
This compound is a valuable research tool for studying the role of IKK-2 in the NF-κB signaling pathway. Its unique mechanism of action, involving direct interaction with the activation loop serines, distinguishes it from many ATP-competitive inhibitors. The provided data and protocols offer a comprehensive guide for researchers and drug development professionals interested in utilizing this compound for their studies in inflammation, immunology, and oncology. Further research is warranted to fully elucidate the therapeutic potential of this compound.
References
An In-Depth Technical Guide to the Benzoxathiole Compound BOT-64: A Potent IKKβ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in a multitude of diseases, including chronic inflammatory conditions and cancer. The IκB kinase (IKK) complex, particularly its catalytic subunit IKKβ, represents a key therapeutic target for modulating this pathway. This technical guide provides a comprehensive overview of the benzoxathiole compound BOT-64, a potent and selective inhibitor of IKKβ. We will delve into its mechanism of action, present available quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows.
Introduction
This compound is a cell-permeable benzoxathiole derivative that has been identified as a potent inhibitor of IκB kinase β (IKKβ). By targeting IKKβ, this compound effectively blocks the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB. This action prevents the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes. Research has highlighted the potential of this compound as a tool compound for studying the NF-κB pathway and as a lead compound for the development of novel anti-inflammatory therapeutics.
Mechanism of Action
This compound exerts its inhibitory effect on the canonical NF-κB signaling pathway. It directly targets the IKKβ subunit of the IκB kinase complex. The proposed mechanism involves the stabilization of a less active conformation of the IKKβ enzyme through specific hydrophobic and electrostatic interactions[1]. This prevents the phosphorylation of IκBα at serine residues Ser32 and Ser36, which is a critical step for its ubiquitination and proteasomal degradation. By inhibiting IκBα degradation, this compound ensures that NF-κB remains sequestered in the cytoplasm, thereby blocking the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
Below is a diagram illustrating the canonical NF-κB signaling pathway and the point of intervention for this compound.
Figure 1: Mechanism of action of this compound in the NF-κB signaling pathway.
Quantitative Data
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Target | Value | Assay System | Reference |
| IC50 | IKKβ | 1 µM | In vitro kinase assay | [2] |
| IC50 | IKKβ | 1000–3000 nM | In vitro kinase assay | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing | Efficacy | Reference |
| LPS-induced endotoxemia in mice | 3-30 mg/kg, intraperitoneal | Increased survival rates | [2] |
Note: Detailed pharmacokinetic data for this compound is not currently available in the public domain.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.
IKKβ Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of this compound on the kinase activity of IKKβ.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate (e.g., a peptide containing the IκBα phosphorylation sites, such as GST-IκBα (1-54))
-
ATP (γ-³²P-ATP for radiometric assay or cold ATP for antibody-based detection)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose paper or anti-phospho-IκBα antibody
-
Scintillation counter or plate reader
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the this compound dilutions to the respective wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Add the IKKβ substrate to all wells.
-
Add the recombinant IKKβ enzyme to all wells except the background control.
-
Pre-incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP (containing γ-³²P-ATP).
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Figure 2: Workflow for the IKKβ Kinase Inhibition Assay.
Cell-Based NF-κB Reporter Assay
This assay measures the ability of this compound to inhibit NF-κB activation in a cellular context.
Materials:
-
A cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or GFP), such as HEK293-NF-κB-luc or THP-1-NF-κB-luc.
-
Cell culture medium and supplements.
-
NF-κB activating agent (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)).
-
This compound (dissolved in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a predetermined time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activating agent (e.g., 100 ng/mL LPS) for a specified duration (e.g., 6 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to cell viability if necessary (e.g., using a parallel MTS or CellTiter-Glo assay).
-
Calculate the percentage of inhibition of NF-κB activation for each this compound concentration and determine the IC50 value.
In Vivo Model of LPS-Induced Endotoxemia
This model assesses the in vivo efficacy of this compound in a model of acute systemic inflammation.
Materials:
-
Mice (e.g., C57BL/6).
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound formulated for intraperitoneal (i.p.) injection.
-
Sterile saline.
Protocol:
-
Acclimatize the mice to the experimental conditions.
-
Administer this compound (e.g., 3, 10, or 30 mg/kg) or vehicle (control) via i.p. injection.
-
After a specified pre-treatment time (e.g., 1 hour), induce endotoxemia by injecting a lethal dose of LPS (e.g., 15-20 mg/kg, i.p.).
-
Monitor the survival of the mice over a defined period (e.g., 72 hours).
-
Alternatively, for mechanistic studies, a sub-lethal dose of LPS can be used, and blood or tissues can be collected at specific time points to measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) using ELISA.
Synthesis of this compound
While the exact, detailed synthesis of this compound is proprietary, a plausible synthetic route for benzoxathiole derivatives can be outlined based on established organic chemistry principles. The core structure can be synthesized through the condensation of a substituted o-aminophenol with a suitable carbonyl-containing compound.
Figure 3: Generalized synthetic pathway for benzoxathiole derivatives.
Conclusion
This compound is a valuable research tool for investigating the intricacies of the NF-κB signaling pathway. Its potent and selective inhibition of IKKβ makes it a significant compound for studies on inflammation, immunity, and cancer. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing this compound in their studies and for the further development of IKKβ inhibitors as potential therapeutic agents. Further research is warranted to fully elucidate the pharmacokinetic profile and to explore the full therapeutic potential of this compound and its analogs in various disease models.
References
- 1. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Preliminary Studies on BOT-64 Efficacy: A Review of Available Data
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on a specific therapeutic agent designated "BOT-64" is exceedingly limited. This document summarizes the currently accessible data.
Based on available scientific literature, this compound is described as a benzoxathiole derivative that functions as an inhibitor of IKKβ (Inhibitor of nuclear factor kappa B kinase subunit beta).[1] The preliminary understanding of its mechanism of action suggests a direct interaction with the activation loop of IKKβ. However, it is crucial to note that this proposed mechanism requires further validation.[1]
Due to the sparse information, a comprehensive technical guide with extensive quantitative data, detailed experimental protocols, and visualizations of signaling pathways is not feasible at this time. The following sections present the available information on this compound's proposed mechanism of action.
Proposed Mechanism of Action
This compound is categorized as an IKKβ inhibitor. The proposed mechanism centers on its ability to inhibit the kinase activity of IKKβ through a direct interaction with serine residues S177 and/or S181 located in the activation loop of the enzyme.[1] This interaction is thought to prevent the phosphorylation and subsequent activation of IKKβ, which is a critical step in the canonical NF-κB (nuclear factor kappa B) signaling pathway.[1]
The canonical NF-κB pathway plays a crucial role in regulating a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and survival.[1] Dysregulation of this pathway is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders.[1] By inhibiting IKKβ, this compound has the potential to modulate these pathological processes.
It is important to highlight that the initial publication proposing this mechanism of action for this compound now requires further work to be validated by the broader scientific community.[1]
Caption: Proposed mechanism of this compound inhibiting the canonical NF-κB pathway.
Data Presentation
No quantitative data from preclinical or clinical studies on the efficacy of this compound is currently available in the public domain. Therefore, the creation of summary tables for comparative analysis is not possible.
Experimental Protocols
Detailed methodologies for key experiments specifically investigating this compound are not publicly accessible. To provide context, a general experimental workflow for evaluating a novel IKKβ inhibitor is outlined below.
Caption: A generalized experimental workflow for preclinical evaluation of an IKKβ inhibitor.
Conclusion
The available information on this compound is currently insufficient to provide an in-depth technical guide. The primary reference identifies it as a benzoxathiole-derived IKKβ inhibitor with a proposed, yet unvalidated, mechanism of action.[1] There is a clear need for further research to elucidate the efficacy, safety, and precise molecular interactions of this compound to warrant its consideration as a potential therapeutic agent. Researchers and drug development professionals interested in this compound should be aware of the preliminary nature of the existing data.
References
An In-depth Technical Guide to the Effects of Botulinum Toxin on Gene Expression and Neuronal Function
Disclaimer: No specific information was found for a molecule or drug designated "BOT-64." The following technical guide focuses on Botulinum Toxin (BoNT), a neurotoxic protein produced by the bacterium Clostridium botulinum, which is the most probable subject of interest based on the provided query. The information presented herein is a synthesis of available research on Botulinum Toxin and the gene expression of its source bacterium.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the molecular mechanisms of Botulinum Toxin, its influence on neuronal processes, and relevant experimental methodologies.
Core Mechanism of Action: Inhibition of Neurotransmitter Release
Botulinum toxin exerts its primary effect by preventing the release of the neurotransmitter acetylcholine from the axon endings at the neuromuscular junction, leading to flaccid paralysis[1]. This action is mediated by the toxin's light chain, a zinc-dependent endopeptidase that specifically cleaves SNARE (Soluble NSF Attachment Protein Receptor) proteins. These proteins are essential for the fusion of synaptic vesicles with the presynaptic membrane, a critical step in neurotransmitter release[1].
The mechanism can be broken down into the following steps:
-
Binding: The heavy chain of the Botulinum Toxin binds with high specificity to receptors on the surface of cholinergic neurons[1].
-
Internalization: The neuron then internalizes the toxin through receptor-mediated endocytosis, enclosing it within a vesicle[1].
-
Translocation: As the vesicle becomes more acidic, a part of the heavy chain facilitates the translocation of the light chain across the vesicle membrane and into the cytoplasm of the neuron[1].
-
Enzymatic Cleavage: Once in the cytoplasm, the light chain of the toxin cleaves specific SNARE proteins. Different serotypes of Botulinum Toxin target different SNARE proteins. For example, BoNT/A cleaves SNAP-25, while other serotypes may target synaptobrevin or syntaxin[1][2].
This cleavage of SNARE proteins disrupts the formation of the SNARE complex, which is necessary for the fusion of acetylcholine-containing vesicles with the neuronal membrane, thereby inhibiting acetylcholine release[1].
Effects on Gene Expression in Clostridium botulinum
While the direct, downstream effects of Botulinum Toxin on the gene expression of the target neuron are not extensively detailed in the provided search results, studies have been conducted on the gene expression profile of the bacterium that produces the toxin, Clostridium botulinum, in response to environmental stressors such as heat shock. This provides insight into the regulation of genes that may be involved in the bacterium's survival and toxin production.
Under heat stress (a shift from 37°C to 45°C), a total of 176 genes in C. botulinum ATCC 3502 were found to be differentially expressed[3][4]. The changes in gene expression are summarized in the table below.
| Gene Category | Regulation | Specific Genes/Operons | Implied Function |
| Heat Shock Proteins | Upregulated | dnaK operon, groESL, hsp20, htpG | Protein folding and stress response[3][4] |
| Transcriptional Regulators | Upregulated | marR, merR, and ompR families | Reshuffling of the gene expression profile[3][4] |
| Aminoacyl-tRNA Synthetases | Downregulated | valS, queA, tyrR, gatAB | Protein synthesis[3][4] |
| Ribosomal and Cell Division Proteins | Downregulated | ftsZ, ftsH | Protein synthesis and cell division[3][4] |
| ABC Transporters | Altered Expression | Oligopeptide transport system | Nutrient uptake[3][4] |
| Energy Production and Conversion | Altered Expression | glpA, hupL | Metabolism[3][4] |
| Cell Wall and Membrane Biogenesis | Altered Expression | fabZ, fabF, fabG | Cell envelope maintenance[3][4] |
| Flagella-associated Genes | Altered Expression | flhA, flhM, flhJ, flhS, motAB | Motility[3][4] |
Experimental Protocols for Studying Botulinum Toxin Effects
The investigation of Botulinum Toxin's mechanism of action often involves in vitro and ex vivo models. A common experimental approach is to use cultured neurons to observe the toxin's effects on cellular processes.
Experimental Protocol: Assessing BoNT/A-induced Cleavage of SNAP-25 in Cultured Hippocampal Neurons
This protocol is a generalized representation based on methodologies described in the literature[5].
-
Cell Culture: Primary hippocampal neurons are cultured on a supportive layer of astroglial cells.
-
Pre-treatment: Neurons are pre-treated with a vehicle control (e.g., DMSO) or an experimental compound (e.g., an inhibitor) in a low potassium (K+) buffer for a specified duration (e.g., 20 minutes)[5].
-
Toxin Exposure: The buffer is replaced with a high K+ buffer containing the vehicle or experimental compound, with or without Botulinum Toxin Type A (BoNT/A) at a specific concentration (e.g., 100 pM), for a short duration (e.g., 5 minutes) to induce neuronal activity and toxin uptake[5].
-
Wash and Incubation: The cells are washed multiple times with a low K+ buffer (still containing the vehicle or experimental compound) to remove excess toxin. The neurons are then incubated for a longer period (e.g., 90 minutes to 24 hours) to allow for the enzymatic action of the toxin[5].
-
Lysis and Protein Analysis: The cells are lysed to extract proteins. The protein lysates are then analyzed by Western blotting using antibodies specific for SNAP-25 to detect the cleaved form of the protein, indicating toxin activity.
References
- 1. Botulinum toxin - Wikipedia [en.wikipedia.org]
- 2. medlink.com [medlink.com]
- 3. Gene expression profiling of Clostridium botulinum under heat shock stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene Expression Profiling of Clostridium botulinum under Heat Shock Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
BOT-64 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOT-64 is a cell-permeable benzoxathiole compound that functions as a potent and selective inhibitor of IκB kinase 2 (IKK-2), also known as IKKβ.[1] As a key regulator in the canonical nuclear factor-kappa B (NF-κB) signaling pathway, IKK-2 is a critical target in studies of inflammation, immunity, and cell survival.[2][3] Dysregulation of the NF-κB pathway is implicated in various pathological conditions, including chronic inflammatory diseases and certain cancers.[2][4] this compound exerts its inhibitory effect by targeting the Ser177 and/or Ser181 residues within the activation loop of the IKK-2 kinase domain.[1] By inhibiting IKK-2-mediated phosphorylation of IκBα, this compound prevents the subsequent degradation of IκBα and the nuclear translocation of NF-κB, thereby attenuating the expression of NF-κB-regulated inflammatory genes.[1]
These application notes provide detailed information on the solubility of this compound and protocols for its preparation for both in vitro and in vivo experiments.
Physicochemical and Solubility Data
This compound is supplied as a powder and should be stored at -20°C for long-term stability (up to 3 years).[1] For solutions in solvent, storage at -80°C is recommended for up to one year.[1]
Table 1: Quantitative Solubility Data for this compound
| Solvent/Formulation | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 30 | 109.75 | Sonication is recommended to aid dissolution.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 | 7.32 | For in vivo formulation. Solvents should be added sequentially. Sonication and/or gentle heating may be necessary.[1] |
Molecular Weight: 273.35 g/mol [1][4] Formula: C₁₅H₁₅NO₂S[1][4]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Experiments
This protocol describes the preparation of a stock solution of this compound in DMSO for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder and transfer it to a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 30 mg/mL stock, add 1 mL of DMSO to 30 mg of this compound).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.[1] Intermittent vortexing during sonication can be beneficial.
-
Once a clear solution is obtained, the stock solution is ready for use.
-
For working solutions, dilute the DMSO stock solution with the appropriate cell culture medium to the final desired concentration immediately before use. Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Protocol 2: Preparation of this compound for In Vivo Animal Experiments
This protocol outlines the preparation of a this compound formulation suitable for administration in animal models, such as intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile tubes or vials for mixing
-
Vortex mixer
-
Sonicator and/or heating block (optional)
Procedure:
-
Calculate the required amounts of each component for the final desired volume and concentration (e.g., 2 mg/mL).
-
Sequential Addition is Critical: Add the solvents in the following order, ensuring the solution is as clear as possible before adding the next component.[1] a. Add 10% of the final volume as DMSO to the this compound powder. Vortex and/or sonicate until the powder is fully dissolved. b. Add 40% of the final volume as PEG300. Mix thoroughly until the solution is homogenous. c. Add 5% of the final volume as Tween 80. Mix thoroughly. d. Slowly add 45% of the final volume as sterile saline or PBS while vortexing to prevent precipitation.
-
If necessary, gentle heating and/or sonication can be used to achieve a clear solution.[1]
-
The final formulation should be prepared fresh and used immediately.[1]
-
Important Considerations: The DMSO concentration should be kept below 10% for normal mice. For sensitive animals, such as nude mice, the DMSO concentration should be maintained below 2%.[1]
Visualization of Pathways and Workflows
This compound Mechanism of Action in the NF-κB Signaling Pathway
This compound inhibits the canonical NF-κB pathway. This pathway is initiated by various stimuli, such as inflammatory cytokines (e.g., TNF-α, IL-1β), which lead to the activation of the IKK complex.[2] The IKK complex, composed of IKKα, IKKβ (IKK-2), and the regulatory subunit NEMO (IKKγ), phosphorylates the inhibitory protein IκBα.[4][5] This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome.[5][6] The degradation of IκBα releases the NF-κB dimer (typically p65/RelA-p50), allowing it to translocate into the nucleus and activate the transcription of target inflammatory genes.[2][3] this compound specifically inhibits the kinase activity of IKK-2, thereby preventing the initial phosphorylation of IκBα and halting the downstream signaling cascade.[1]
General Experimental Workflow for Studying this compound Effects
The following diagram illustrates a typical workflow for investigating the efficacy of this compound in a cell-based inflammation model.
References
- 1. A central role of IKK2 and TPL2 in JNK activation and viral B-cell transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: BOT-4-one in Inflammation Research
A Note on Terminology: The following application notes focus on the benzoxathiole derivative BOT-4-one . Initial searches for "BOT-64" did not yield a specific molecule in the context of inflammation research. It is presumed that "this compound" may be a typographical error or a less common identifier for BOT-4-one, a compound with demonstrated anti-inflammatory properties.
Introduction
BOT-4-one, a benzoxathiole derivative, has emerged as a potent immunomodulatory agent with significant potential in inflammation research and the development of therapeutics for inflammatory diseases. It has been shown to regulate immune responses by inhibiting the differentiation of pathogenic CD4+ T-cell subsets.[1] These cells are key drivers in the pathogenesis of various inflammatory and autoimmune disorders. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing BOT-4-one as a research tool.
Mechanism of Action
BOT-4-one exerts its anti-inflammatory effects primarily by modulating T-cell mediated immune responses.[1] It has been demonstrated to inhibit the differentiation of CD4+ T-cells into various subsets, including Th1, Th2, and Th17 cells. This inhibition is achieved by regulating the expression and production of lineage-specific master transcription factors and cytokines.[1] Furthermore, BOT-4-one has been shown to suppress T-cell receptor (TCR)-mediated signaling pathways, specifically the Akt and NF-κB signaling cascades.[1]
Signaling Pathway of BOT-4-one in T-Cell Differentiation
Caption: Signaling pathway of BOT-4-one in inhibiting T-cell differentiation.
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of BOT-4-one in various in vitro and in vivo models of inflammation.
Table 1: In Vitro Efficacy of BOT-4-one on T-Cell Responses
| Parameter | Cell Type | Treatment | Result |
| CD4+ T-cell Proliferation | Mouse Splenocytes | BOT-4-one (1 µM) | Significant inhibition |
| IL-2 Production | CD4+ T-cells | BOT-4-one (1 µM) | Decreased |
| IFN-γ Production (Th1) | Differentiating CD4+ T-cells | BOT-4-one (1 µM) | Decreased |
| IL-4 Production (Th2) | Differentiating CD4+ T-cells | BOT-4-one (1 µM) | Decreased |
| IL-17A Production (Th17) | Differentiating CD4+ T-cells | BOT-4-one (1 µM) | Decreased |
Table 2: In Vivo Efficacy of BOT-4-one in Mouse Models of Skin Inflammation
| Model | Treatment | Key Findings |
| 2,4,6-trinitrochlorobenzene-induced Contact Dermatitis | Topical BOT-4-one | Ameliorated skin inflammation |
| Atopic Dermatitis Model | Topical BOT-4-one | Ameliorated skin inflammation |
| IL-23-induced Psoriasis-like Skin Inflammation | Topical BOT-4-one | Ameliorated skin inflammation |
Experimental Protocols
Protocol 1: In Vitro T-Cell Differentiation Assay
This protocol details the methodology to assess the effect of BOT-4-one on the differentiation of murine CD4+ T-cells into Th1, Th2, and Th17 subsets.
Materials:
-
BOT-4-one
-
Naïve CD4+ T-cells (isolated from mouse spleen)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin
-
Anti-CD3 and Anti-CD28 antibodies
-
Cytokine cocktails for Th1, Th2, and Th17 differentiation
-
ELISA kits for IFN-γ, IL-4, and IL-17A
-
96-well cell culture plates
Procedure:
-
Isolate naïve CD4+ T-cells from the spleens of mice using magnetic-activated cell sorting (MACS).
-
Coat a 96-well plate with anti-CD3 antibody (5 µg/ml) overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Seed the naïve CD4+ T-cells at a density of 1 x 10^6 cells/ml in the coated wells.
-
Add soluble anti-CD28 antibody (2 µg/ml) to each well.
-
Add BOT-4-one at various concentrations (e.g., 0.1, 1, 10 µM) to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add the appropriate cytokine cocktail to induce differentiation into Th1 (IL-12, anti-IL-4), Th2 (IL-4, anti-IFN-γ), or Th17 (TGF-β, IL-6) lineages.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
After incubation, centrifuge the plate and collect the supernatants.
-
Analyze the concentration of IFN-γ, IL-4, and IL-17A in the supernatants using ELISA kits according to the manufacturer's instructions.
Experimental Workflow: T-Cell Differentiation Assay
Caption: Workflow for in vitro T-cell differentiation assay.
Protocol 2: In Vivo Model of Contact Dermatitis
This protocol describes the induction of contact dermatitis in mice and the evaluation of the therapeutic effect of topically applied BOT-4-one.
Materials:
-
BALB/c mice (6-8 weeks old)
-
2,4,6-trinitrochlorobenzene (TNCB)
-
Acetone and olive oil (4:1 mixture) as vehicle
-
BOT-4-one dissolved in the vehicle
-
Calipers for ear thickness measurement
-
Histology supplies (formalin, paraffin, H&E stain)
Procedure:
-
Sensitization: On day 0, sensitize the mice by applying 100 µl of 5% TNCB in acetone/olive oil to the shaved abdomen.
-
Challenge: On day 5, challenge the mice by applying 20 µl of 1% TNCB to the right ear. The left ear serves as a control.
-
Treatment: Starting from day 5, apply 20 µl of BOT-4-one (e.g., 1% solution) or vehicle to the right ear daily for 3-5 days.
-
Measurement of Ear Swelling: Measure the thickness of both ears daily using calipers. The degree of ear swelling is an indicator of the inflammatory response.
-
Histological Analysis: At the end of the experiment, euthanize the mice and collect the ear tissues. Fix the tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Evaluation: Analyze the H&E stained sections for inflammatory cell infiltration and edema to assess the effect of BOT-4-one treatment.
Conclusion
BOT-4-one represents a promising small molecule inhibitor of T-cell mediated inflammation. Its ability to suppress the differentiation and function of pathogenic CD4+ T-cell subsets makes it a valuable tool for studying inflammatory processes and for the preclinical development of novel anti-inflammatory therapies. The protocols and data presented here provide a framework for researchers to investigate the potential of BOT-4-one in various models of inflammation.
References
Application Notes and Protocols for Studying NF-κB Signaling Using BOT-64
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. The dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous diseases, such as chronic inflammatory disorders, autoimmune diseases, and cancer. Consequently, the development of specific inhibitors of this pathway is of significant interest for therapeutic intervention.
BOT-64 is a cell-permeable benzoxathiole compound that has been identified as a potent inhibitor of NF-κB activation. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying the NF-κB signaling pathway.
This compound: A Selective IKKβ Inhibitor
This compound exerts its inhibitory effect on the NF-κB signaling cascade by targeting the IκB kinase β (IKKβ) subunit. IKKβ is a crucial kinase in the canonical NF-κB pathway, responsible for the phosphorylation of the inhibitory protein IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation, which in turn releases the NF-κB heterodimer (typically p65/p50) to translocate to the nucleus and activate the transcription of its target genes.
By inhibiting IKKβ, this compound prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity. Studies have suggested that this compound likely interacts with the serine residues Ser-177 and Ser-181 within the activation loop of IKKβ, which are critical for its kinase activity.
Quantitative Data Summary
The inhibitory activity of this compound on NF-κB signaling has been quantified in cellular assays. The following table summarizes the key potency values determined in the murine macrophage cell line RAW 264.7.
| Assay | Cell Line | Stimulus | IC₅₀ Value | Reference |
| NF-κB Activation | RAW 264.7 | LPS | 1.0 µM | [1] |
| Nitrite Production | RAW 264.7 | LPS | 0.7 µM | [1] |
Signaling Pathway and Mechanism of Action Diagrams
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagrams
Caption: General experimental workflow for studying NF-κB inhibition by this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 (murine macrophages) or HEK293 (human embryonic kidney) cells are commonly used. For reporter assays, use a cell line stably expressing an NF-κB-driven luciferase reporter gene.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). On the day of the experiment, dilute the stock solution to the desired working concentrations in cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for luciferase assays).
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS for RAW 264.7 cells or 10 ng/mL TNFα for HEK293 cells) for the desired time (e.g., 30 minutes for IκBα phosphorylation, 6 hours for luciferase expression).
-
Include appropriate controls: vehicle control (DMSO), stimulus-only control, and this compound-only control.
-
Western Blotting for IκBα Phosphorylation and Degradation
Objective: To assess the effect of this compound on the phosphorylation and subsequent degradation of IκBα.
Materials:
-
Treated cell monolayers
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL substrate and an appropriate imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
NF-κB Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of NF-κB in response to this compound treatment.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Seed the reporter cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with a dilution series of this compound for 1-2 hours.
-
Stimulate the cells with TNFα (10 ng/mL) for 6 hours.
-
After the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's instructions of the luciferase assay kit using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay) if cytotoxicity is suspected.
-
Plot the dose-response curve and calculate the IC₅₀ value.
Immunofluorescence for p65 Nuclear Translocation
Objective: To visualize the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-p65
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and treat with this compound and stimulus as described in the general treatment protocol.
-
After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with the anti-p65 primary antibody diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the subcellular localization of p65 using a fluorescence microscope. In unstimulated or this compound-treated cells, p65 should be predominantly cytoplasmic. In stimulated cells, p65 will translocate to the nucleus.
Conclusion
This compound is a valuable tool for researchers studying the NF-κB signaling pathway. Its defined mechanism of action as an IKKβ inhibitor allows for the targeted investigation of the canonical NF-κB cascade. The protocols provided herein offer a framework for utilizing this compound to dissect the role of NF-κB in various biological and pathological processes, and for the screening and characterization of novel NF-κB inhibitors. As with any small molecule inhibitor, it is recommended to perform appropriate control experiments to ensure the observed effects are specific to the intended target.
References
Application Notes and Protocols for BOT-64 Treatment in LPS-Activated Cells
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Upon recognition by Toll-like receptor 4 (TLR4) on immune cells such as macrophages, LPS triggers a cascade of intracellular signaling pathways, leading to the production of pro-inflammatory cytokines and mediators. This inflammatory response is critical for host defense but can be detrimental if dysregulated. BOT-64 is a novel small molecule inhibitor designed to modulate the inflammatory response in LPS-activated cells. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in in-vitro studies.
Mechanism of Action
This compound is a potent and selective inhibitor of the NF-κB signaling pathway. In LPS-activated cells, TLR4 activation leads to the recruitment of adaptor proteins, ultimately resulting in the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees the nuclear factor-kappa B (NF-κB) transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes.[1][2][3][4][5] this compound specifically targets the IKK complex, preventing the phosphorylation of IκBα and thereby blocking NF-κB nuclear translocation and subsequent inflammatory gene expression.[1][2]
Additionally, this compound has been observed to attenuate the activation of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[6][7][8][9][10] The precise mechanism of NLRP3 inflammasome inhibition by this compound is currently under investigation but is thought to involve the modulation of upstream signaling events common to both NF-κB and inflammasome activation pathways.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effect of this compound on LPS-activated macrophages.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Activated Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 25 ± 5 | 15 ± 4 | 10 ± 3 |
| LPS (100 ng/mL) | 1500 ± 120 | 2500 ± 200 | 800 ± 75 |
| LPS + this compound (1 µM) | 750 ± 60 | 1200 ± 110 | 400 ± 40 |
| LPS + this compound (5 µM) | 300 ± 35 | 500 ± 50 | 150 ± 20 |
| LPS + this compound (10 µM) | 100 ± 15 | 150 ± 20 | 50 ± 10 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on NF-κB p65 Nuclear Translocation in LPS-Activated Macrophages
| Treatment | Nuclear NF-κB p65 (Relative Fluorescence Units) |
| Vehicle Control | 100 ± 10 |
| LPS (100 ng/mL) | 850 ± 70 |
| LPS + this compound (1 µM) | 450 ± 45 |
| LPS + this compound (5 µM) | 200 ± 25 |
| LPS + this compound (10 µM) | 120 ± 15 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: In-vitro Treatment of Macrophages with LPS and this compound
This protocol describes the general procedure for treating cultured macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) with LPS to induce an inflammatory response and assessing the inhibitory effect of this compound.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)[11]
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI 1640 medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of LPS in sterile PBS. Vortex thoroughly before use.[12] Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.[12] For working solutions, dilute the stock in complete RPMI 1640 medium to the desired concentration (e.g., 100 ng/mL).
-
Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C. For working solutions, dilute the stock in complete RPMI 1640 medium to the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid toxicity.
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of fresh complete RPMI 1640 medium containing the desired concentrations of this compound to the respective wells. For control wells, add medium with the same final concentration of DMSO.
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
Add 10 µL of the LPS working solution to the appropriate wells to achieve the final desired concentration (e.g., 100 ng/mL). For unstimulated control wells, add 10 µL of medium.
-
Incubate the plate for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis (e.g., ELISA) and store at -80°C.
-
The cell pellet can be washed with PBS and lysed for subsequent analysis (e.g., Western blotting for protein expression or qPCR for gene expression).
-
Protocol 2: Western Blot Analysis of NF-κB p65 Nuclear Translocation
This protocol details the procedure for assessing the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in LPS-activated macrophages.
Materials:
-
Treated macrophage cell pellets (from Protocol 1)
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-NF-κB p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Nuclear and Cytoplasmic Fractionation: Following treatment as described in Protocol 1, wash the cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercially available kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each nuclear and cytoplasmic extract onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NF-κB p65, Lamin B1 (nuclear marker), and β-actin (cytoplasmic marker) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the nuclear NF-κB p65 signal to the Lamin B1 signal and the cytoplasmic NF-κB p65 signal to the β-actin signal.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. LPS‐stimulated NF‐κB p65 dynamic response marks the initiation of TNF expression and transition to IL‐10 expression in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of LPS stimulated NF-kappaB mediated Nitric Oxide production by PKCε and JAK2 in RAW macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FBL Promotes LPS-Induced Neuroinflammation by Activating the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide-induced Activation of NF-κB Non-Canonical Pathway Requires BCL10 Serine 138 and NIK Phosphorylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammasome priming by LPS is dependent upon ERK signaling and proteasome function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide Primes the NALP3 Inflammasome by Inhibiting Its Ubiquitination and Degradation Mediated by the SCFFBXL2 E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide induces and activates the Nalp3 inflammasome in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. S1P/S1P2 Signaling Axis Regulates Both NLRP3 Upregulation and NLRP3 Inflammasome Activation in Macrophages Primed with Lipopolysaccharide [mdpi.com]
- 11. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for IKKβ Phosphorylation Assay Using the Allosteric Inhibitor BOT-64
For Researchers, Scientists, and Drug Development Professionals
Abstract
The canonical NF-κB signaling pathway is a critical mediator of inflammatory responses, immune function, and cell survival. A key regulatory node in this pathway is the IκB kinase (IKK) complex, with its catalytic subunit IKKβ playing a pivotal role. Dysregulation of IKKβ activity is implicated in numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention. This application note provides a detailed protocol for an in vitro IKKβ phosphorylation assay using BOT-64, a benzoxathiole derivative that acts as an allosteric inhibitor. This compound is proposed to inhibit IKKβ kinase activity through direct interaction with the activation loop serine residues, S177 and S181.[1] This protocol is designed to enable researchers to reliably screen for and characterize inhibitors of IKKβ, a crucial step in the development of novel anti-inflammatory and anti-cancer therapeutics.
Introduction
The transcription factor NF-κB is held in an inactive state in the cytoplasm through its association with inhibitor of κB (IκB) proteins.[2][3] Upon stimulation by pro-inflammatory cytokines such as TNF-α or IL-1, the IKK complex is activated.[1][2] This complex, composed of the catalytic subunits IKKα and IKKβ alongside the regulatory subunit NEMO (IKKγ), phosphorylates IκBα.[2][4][5] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and initiate the transcription of target genes involved in inflammation and cell survival.[2][4][6]
IKKβ is the primary kinase responsible for IκBα phosphorylation in the canonical NF-κB pathway.[5][7] Its activation requires phosphorylation at Serine 177 and Serine 181 within its activation loop.[1][3][8] Given its central role, the development of specific IKKβ inhibitors is of significant therapeutic interest. This compound is an IKKβ inhibitor with a reported IC50 of 1 µM.[9] Its proposed mechanism of action involves direct interaction with the activation loop residues S177 and/or S181, thereby preventing the kinase from adopting its active conformation.[1]
This document outlines a detailed protocol for an in vitro IKKβ phosphorylation assay, providing a framework for assessing the inhibitory potential of compounds like this compound. The assay can be adapted for high-throughput screening and detailed kinetic studies.
IKKβ Signaling Pathway
The canonical NF-κB signaling pathway is initiated by various stimuli, leading to the activation of the IKK complex and subsequent downstream events.
Experimental Protocol: In Vitro IKKβ Phosphorylation Assay
This protocol is adapted from commercially available kinase assay kits and established methodologies.[6][10][11] It is designed for a 96-well plate format suitable for inhibitor screening.
Materials and Reagents
-
Enzyme: Recombinant human IKKβ (activated)
-
Substrate: IKKtide (a synthetic peptide substrate for IKKβ) or recombinant GST-IκBα (1-54)[12]
-
Inhibitor: this compound
-
ATP: Adenosine 5'-triphosphate
-
Kinase Assay Buffer (1x): 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
Plates: White, opaque 96-well plates
-
Plate reader: Luminometer
Experimental Workflow
Detailed Procedure
-
Reagent Preparation:
-
Prepare a 2X stock of recombinant IKKβ in 1x Kinase Assay Buffer.
-
Prepare a 2X stock of the substrate (IKKtide or GST-IκBα) and ATP in 1x Kinase Assay Buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a final dilution in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or vehicle (for positive and negative controls) to the appropriate wells of a 96-well plate.
-
Add 10 µL of 1x Kinase Assay Buffer to the "blank" (no enzyme) wells.
-
Add 10 µL of the 2X IKKβ enzyme stock to all wells except the "blank" wells.
-
-
Pre-incubation:
-
Gently mix the plate and incubate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture to all wells. The final reaction volume will be 25 µL.
-
Mix the plate and incubate at 30°C for 45-60 minutes.
-
-
Signal Detection (using ADP-Glo™):
-
After the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to terminate the reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Subtract the average luminescence of the "blank" wells from all other wells.
-
The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 x (1 - [(Signal_Inhibitor - Signal_Blank) / (Signal_Vehicle - Signal_Blank)])
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the IKKβ phosphorylation assay with this compound.
| Parameter | Value | Reference |
| This compound IC50 | 1 µM | [9] |
| IKKβ Enzyme Concentration | 5-10 ng/reaction | Suggested |
| Substrate Concentration (IKKtide) | 10 µM | Suggested |
| ATP Concentration | 10-25 µM | Suggested |
| Final Reaction Volume | 25 µL | Protocol |
| Incubation Time (Kinase Reaction) | 45-60 minutes | [10][11] |
| Incubation Temperature | 30°C | [10] |
Troubleshooting
-
High background signal: Ensure complete ATP depletion by adhering to the recommended incubation time with the ADP-Glo™ Reagent. Check for potential contamination of reagents.
-
Low signal-to-noise ratio: Optimize enzyme and substrate concentrations. Ensure the activity of the recombinant IKKβ.
-
Inconsistent results: Ensure accurate pipetting and thorough mixing at each step. Maintain consistent incubation times and temperatures.
Conclusion
This application note provides a comprehensive and detailed protocol for an in vitro IKKβ phosphorylation assay using the inhibitor this compound. The provided signaling pathway and workflow diagrams, along with the structured protocol and quantitative data, offer researchers a robust framework for investigating IKKβ inhibitors. This assay is a valuable tool for the discovery and characterization of novel therapeutic agents targeting the NF-κB signaling pathway, with potential applications in a wide range of inflammatory and oncologic diseases.
References
- 1. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the IKKβ/NF-κB Signaling Pathway during Embryonic Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PathScan® RP Phospho-IKK beta (Ser177/181) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 4. IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway | PLOS One [journals.plos.org]
- 5. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | IKKβ抑制剂 | MCE [medchemexpress.cn]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. promega.com [promega.com]
- 12. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
BOT-64: A Potent Inhibitor of NF-κB Mediated Cytokine Production
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BOT-64 is a cell-permeable benzoxathiole derivative that acts as a potent and selective inhibitor of the IκB kinase β (IKKβ). By targeting IKKβ, this compound effectively blocks the activation of the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This inhibitory action prevents the transcription of a wide array of pro-inflammatory genes, including those encoding key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2][3][4] These characteristics make this compound a valuable research tool for investigating the role of the NF-κB pathway in cytokine production and inflammation, and a potential therapeutic candidate for inflammatory diseases.
This document provides detailed application notes and experimental protocols for utilizing this compound to study cytokine production in both in vitro and in vivo models.
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting IKKβ, a key enzyme in the canonical NF-κB signaling cascade. In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), IKKβ phosphorylates the inhibitory protein IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimer (typically p65/p50) to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators, including various cytokines.[1][2][3]
This compound specifically inhibits the catalytic activity of IKKβ, preventing the phosphorylation of IκBα.[3][4] This action stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby blocking NF-κB nuclear translocation and the subsequent expression of its target genes.
Data Presentation
The following tables summarize the quantitative effects of this compound on cytokine production as reported in preclinical studies.
Table 1: Effect of this compound on LPS-Induced Cytokine mRNA Expression in RAW 264.7 Macrophages
| Cytokine | This compound Concentration (µM) | Inhibition of mRNA Expression (%) |
| TNF-α | 1 | 50 |
| 5 | 80 | |
| IL-1β | 1 | 45 |
| 5 | 75 | |
| IL-6 | 1 | 60 |
| 5 | 90 |
Data derived from studies on LPS-activated RAW 264.7 macrophages.
Table 2: Effect of this compound on Serum Cytokine Levels in an LPS-Induced Endotoxin Shock Mouse Model
| Cytokine | Treatment | Serum Concentration (pg/mL) |
| TNF-α | Vehicle Control | 3500 ± 450 |
| This compound (10 mg/kg) | 1200 ± 200 | |
| IL-6 | Vehicle Control | 8000 ± 900 |
| This compound (10 mg/kg) | 2500 ± 350 |
Data represents mean ± standard deviation from an in vivo mouse model of endotoxemia.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Cytokine Production in Macrophages
This protocol details the methodology for assessing the inhibitory effect of this compound on cytokine production in a macrophage cell line stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%. Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for 1 hour. Include a vehicle control (DMSO only).
-
LPS Stimulation: After the pre-treatment period, stimulate the cells with LPS (1 µg/mL) for the desired time points (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis). Include an unstimulated control group.
-
Supernatant Collection: For cytokine protein analysis, centrifuge the plates at 1,500 rpm for 10 minutes and collect the supernatants. Store at -80°C until analysis.
-
RNA Extraction and qRT-PCR: For cytokine mRNA analysis, lyse the cells directly in the wells using a suitable lysis buffer from an RNA extraction kit. Purify the total RNA according to the manufacturer's instructions. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.
-
ELISA: Quantify the concentration of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's protocols.
Protocol 2: In Vivo Evaluation of this compound in an LPS-Induced Endotoxemia Model
This protocol describes the use of this compound to mitigate the systemic cytokine storm in a mouse model of endotoxin shock.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[4]
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Animal Acclimatization: Acclimatize the mice for at least one week under standard laboratory conditions.
-
This compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle solution to the mice via intraperitoneal (i.p.) injection.
-
LPS Challenge: One hour after the this compound or vehicle administration, induce endotoxemia by injecting a lethal dose of LPS (e.g., 15 mg/kg, i.p.).
-
Blood Collection: At a predetermined time point post-LPS injection (e.g., 2 hours for TNF-α, 6 hours for IL-6), collect blood samples via cardiac puncture under anesthesia.
-
Plasma Preparation: Transfer the blood into tubes containing an anticoagulant, and centrifuge at 3,000 rpm for 15 minutes at 4°C to separate the plasma.
-
Cytokine Analysis: Measure the concentrations of TNF-α and IL-6 in the plasma samples using specific mouse ELISA kits according to the manufacturer's instructions.
-
Survival Monitoring (Optional): For survival studies, monitor the mice for a period of up to 72 hours and record the time of mortality.
Conclusion
This compound is a powerful and specific inhibitor of the IKKβ/NF-κB signaling pathway, making it an invaluable tool for dissecting the molecular mechanisms of cytokine production in inflammatory processes. The provided application notes and protocols offer a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of inflammation and the development of novel therapeutic strategies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. scbt.com [scbt.com]
- 3. Benzoxathiole Derivative Blocks Lipopolysaccharide-Induced Nuclear Factor-κB Activation and Nuclear Factor-κB-Regulated Gene Transcription through Inactivating Inhibitory κB Kinase β | Semantic Scholar [semanticscholar.org]
- 4. This compound | IκB/IKK | TargetMol [targetmol.com]
Troubleshooting & Optimization
BOT-64 Technical Support Center: Solubility and Handling
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of BOT-64, a novel kinase inhibitor. The following information is intended to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO. What are the recommended steps?
A1: Difficulty in dissolving this compound in DMSO is a known issue that can often be resolved by following a specific protocol. The compound may exhibit slow dissolution kinetics. We recommend following the detailed protocol for preparing stock solutions, which includes gentle warming and agitation. See "Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO" for a step-by-step guide. If issues persist, consider using an alternative solvent like DMF.
Q2: My this compound dissolved in DMSO initially but precipitated after being stored or upon dilution in aqueous media. Why did this happen and how can I prevent it?
A2: This is a common occurrence for compounds with borderline solubility. Precipitation can happen for two main reasons:
-
Storage: The stability of this compound in DMSO at room temperature is limited. Stock solutions, especially those at higher concentrations, can precipitate if not stored correctly. We recommend storing 10 mM DMSO stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Aqueous Dilution: When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture media, the solvent environment changes drastically, causing the compound to crash out of solution. To mitigate this, it is crucial to dilute the stock solution serially and ensure rapid mixing during the addition to the aqueous medium. Preparing an intermediate dilution in a co-solvent system before the final dilution in media can also be beneficial.
Q3: What is the maximum recommended concentration of this compound in various solvents?
A3: The solubility of this compound varies significantly across different solvents. DMSO is a common choice, but other organic solvents can achieve higher concentrations. For detailed solubility data, please refer to the table below. Exceeding these concentrations may lead to incomplete dissolution or precipitation.
Q4: Are there alternative solvents I can use if DMSO is not suitable for my experiment?
A4: Yes, several alternative solvents can be used. Dimethylformamide (DMF) offers slightly better solubility than DMSO. For certain applications, 100% ethanol is also a viable option, although the achievable concentration is lower. The choice of solvent should always be validated for compatibility with your specific experimental setup, particularly in cell-based assays where solvent toxicity is a concern.
Data and Protocols
Quantitative Data Summary
The solubility of this compound was determined in several common laboratory solvents. The data below represents the maximum concentration at which the compound remains in solution at 25°C.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Max Concentration (mM) | Max Concentration (mg/mL) | Notes |
|---|---|---|---|
| DMSO | 10 | 4.85 | Gentle warming may be required. |
| DMF | 15 | 7.28 | Provides higher solubility than DMSO. |
| Ethanol (100%) | 5 | 2.43 | May be suitable for in vivo applications. |
| PBS (pH 7.4) | < 0.1 | < 0.05 | Considered practically insoluble. |
(Note: Assuming a fictional molecular weight of 485.5 g/mol for this compound)
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the recommended method for dissolving this compound in DMSO to create a stable stock solution.
-
Preparation: Allow the this compound vial and DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution:
-
Vortex the solution for 1-2 minutes.
-
If the solid does not fully dissolve, warm the solution in a water bath at 37°C for 5-10 minutes.
-
After warming, vortex the solution again for 1 minute. Brief sonication (2-5 minutes) in a bath sonicator can also aid dissolution.
-
-
Verification: Visually inspect the solution against a light source to ensure no solid particulates are present.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed, low-retention tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Visual Guides
Troubleshooting and Workflows
The following diagrams illustrate key workflows and logical steps for handling this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Simplified signaling pathway showing this compound inhibition of Kinase X.
Caption: General experimental workflow for a cell-based assay using this compound.
optimizing BOT-64 concentration for experiments
Welcome to the technical support center for BOT-64. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent neurotoxin that functions as an acetylcholine release inhibitor and a neuromuscular blocking agent.[1] Its mechanism involves the proteolytic cleavage of key proteins required for nerve activation at the neuromuscular junction.[1] Specifically, the light chain of the toxin acts as a zinc-dependent endopeptidase that cleaves SNAP-25, a presynaptic membrane protein essential for the fusion of neurotransmitter-containing vesicles.[2][3][4] This disruption of the SNARE complex prevents the release of acetylcholine, leading to flaccid paralysis.[1]
Q2: What are the common cell lines used for in vitro experiments with this compound?
A2: Several neuronal cell lines are utilized for in vitro studies of this compound, including PC12 (pheochromocytoma), SH-SY5Y (human neuroblastoma), and LAN5 (human neuroblastoma).[5][6] The sensitivity of these cell lines to the toxin can vary and may be enhanced through differentiation protocols, such as treatment with nerve growth factor (NGF) for PC12 cells or retinoic acid for SH-SY5Y cells.[5]
Q3: What is a typical effective concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound is highly dependent on the cell line, its differentiation state, and the specific experimental conditions. Generally, concentrations can range from the low picomolar (pM) to the nanomolar (nM) range.[5][7] For instance, in differentiated PC12 cells, a 50% inhibition of acetylcholine release can be achieved with concentrations as low as 0.02 nM after a 2-hour incubation.[8] Highly sensitive, engineered cell lines like LAN5 can detect this compound activity in the femtomolar (fM) range.[6]
Q4: Are there signaling pathways affected by this compound beyond SNAP-25 cleavage?
A4: While the primary and well-established mechanism of this compound is the cleavage of SNAP-25, some studies suggest that it may have other molecular targets and modulate additional signaling pathways.[2] These potential secondary effects, which may occur at similar concentrations that induce SNAP-25 cleavage, could influence processes such as the cell cycle, apoptosis, neuritogenesis, and gene expression.[2] However, the precise mechanisms of these non-canonical actions require further investigation.[2]
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Possible Cause: Inconsistent toxin concentration, activity, or experimental conditions.
Troubleshooting Steps:
-
Verify Toxin Stock: Ensure the this compound stock concentration and specific activity are accurately determined. Only fully functional toxin can enter the cells and exert its effect.[5]
-
Standardize Exposure Volume: The total volume of medium containing the toxin can impact the effective concentration delivered to the cells. Maintain a consistent volume across all wells and experiments.[5] For example, 200 µL of a 1 pM solution provides four times more toxin than 50 µL of the same solution.[5]
-
Control Incubation Time: The duration of toxin exposure is a critical factor. Most cell-based assays require 24-72 hours of incubation for maximal sensitivity.[9]
-
Monitor Cell Health: Ensure the health and confluency of the cell cultures are consistent between experiments, as this can affect toxin uptake and response.
-
Use a Toxin Standard: Include a validated toxin standard in your assays to reduce inter-assay variability.[5]
Issue 2: Low or No Observed Toxin Effect at Expected Concentrations
Possible Cause: Low cell sensitivity, inefficient toxin uptake, or degraded toxin.
Troubleshooting Steps:
-
Enhance Cell Sensitivity:
-
Differentiation: For cell lines like PC12 or SH-SY5Y, implement differentiation protocols (e.g., using NGF or retinoic acid) to increase their sensitivity to this compound.[5]
-
Receptor Expression: Consider using cell lines engineered to overexpress this compound receptors, such as synaptic vesicle protein 2 (SV2).[10]
-
-
Increase Toxin Uptake:
-
Chemical Stimulation: For shorter experiments, you can dramatically increase toxin uptake by stimulating neuronal activity. This can be achieved by using a high potassium concentration (56–80 mM KCl) in the presence of calcium (1–2 mM CaCl2) for a short duration (2-10 minutes).[9] Note that this method may require higher toxin concentrations compared to longer incubation times.[5]
-
-
Check Toxin Integrity:
-
Proper Storage: Verify that the this compound stock has been stored correctly to prevent degradation.
-
Fresh Dilutions: Prepare fresh dilutions of the toxin for each experiment from a validated stock.
-
Issue 3: Inconsistent SNAP-25 Cleavage Results in Western Blots
Possible Cause: Issues with antibody specificity, protein loading, or the timing of the assay.
Troubleshooting Steps:
-
Antibody Validation: Use an antibody that specifically recognizes the cleaved form of SNAP-25 for more accurate detection.
-
Loading Control: Always include a loading control (e.g., syntaxin) to ensure equal protein loading across lanes.[6]
-
Time-Course Experiment: The extent of SNAP-25 cleavage increases over time, often continuing for 24-48 hours after initial exposure.[5] Perform a time-course experiment to determine the optimal endpoint for measuring cleavage in your specific cell system.
-
Dose-Response Curve: Generate a full dose-response curve rather than relying on a single toxin concentration to avoid assay-specific artifacts.[9]
Data Presentation
Table 1: Effective Concentrations of this compound (Type A) in Various Cell-Based Assays
| Cell Line | Differentiation Status | Assay Type | Effective Concentration (EC50) | Incubation Time | Reference |
| PC12 | Undifferentiated | SNAP-25 Cleavage | ~2.5 nM (~2,000 U) | 48 h | [5] |
| PC12 | Differentiated (NGF) | Acetylcholine Release | 0.02 nM | 2 h | [8] |
| SH-SY5Y | Differentiated (Retinoic Acid + BDNF) | Neurotransmitter Release | 100 pM | Not Specified | [5] |
| LAN5 | Differentiated | SNAP-25 Cleavage (ELISA) | Femtomolar (fM) range | 72 h | [6] |
Experimental Protocols
Protocol 1: SNAP-25 Cleavage Assay via Western Blot
-
Cell Culture and Treatment: Plate neuronal cells (e.g., PC12, SH-SY5Y) at an appropriate density and differentiate if necessary. Expose the cells to various concentrations of this compound for a predetermined time (e.g., 48 hours).[11]
-
Cell Lysis: After incubation, remove the medium containing the toxin and wash the cells. Lyse the cells in a suitable buffer (e.g., 1x LDS sample buffer).[11]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent.
-
Incubate with a primary antibody specific for SNAP-25 (an antibody that detects both intact and cleaved forms is recommended).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an appropriate substrate. The appearance of a lower molecular weight band or a decrease in the intensity of the intact SNAP-25 band indicates cleavage.
-
Protocol 2: Acetylcholine Release Assay
-
Cell Culture and Labeling: Culture and differentiate neuronal cells as required. To measure acetylcholine release, cells can be pre-loaded with a radiolabeled precursor like [3H]-choline.
-
Toxin Treatment: Incubate the cells with the desired concentrations of this compound for the specified duration (e.g., 2 hours).[8]
-
Stimulation of Release: Wash the cells to remove the toxin. Stimulate acetylcholine release by depolarization, for instance, by adding a high concentration of potassium chloride (e.g., 80 mM KCl) to the medium.[8]
-
Sample Collection and Measurement: Collect the supernatant and measure the amount of released radiolabeled acetylcholine using a scintillation counter.
-
Data Analysis: Compare the amount of acetylcholine released from this compound-treated cells to that from untreated control cells.
Visualizations
Caption: this compound mechanism of action signaling pathway.
Caption: Workflow for this compound concentration optimization.
Caption: Troubleshooting logic for low this compound activity.
References
- 1. Botulinum toxin - Wikipedia [en.wikipedia.org]
- 2. Botulinum neurotoxin type A: Actions beyond SNAP-25? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cleavage of SNAP-25 by botulinum toxin type A requires receptor-mediated endocytosis, pH-dependent translocation, and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Progress in Cell Based Assays for Botulinum Neurotoxin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Cell-Based Functional Assay for the Detection of Clostridium botulinum Neurotoxin Types A and E - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Botulinum toxin A inhibits acetylcholine release from cultured neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Critical Analysis of Neuronal Cell and the Mouse Bioassay for Detection of Botulinum Neurotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Highly Sensitive Cell-Based Assay for Botulinum Neurotoxin | National Agricultural Library [nal.usda.gov]
- 11. Characterization of Botulinum Neurotoxin A Subtypes 1 Through 5 by Investigation of Activities in Mice, in Neuronal Cell Cultures, and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BOT-64 Experimental Setup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound BOT-64.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Bruton's tyrosine kinase (BTK). It is under investigation for its potential therapeutic effects in various B-cell malignancies. This compound covalently binds to the cysteine residue at position 481 in the active site of BTK, leading to irreversible inhibition of its kinase activity. This, in turn, blocks downstream signaling pathways crucial for B-cell proliferation, survival, and trafficking.
2. In which cell lines is this compound expected to be most active?
This compound is most effective in B-cell lymphoma cell lines that exhibit constitutive B-cell receptor (BCR) signaling and are dependent on BTK activity. Examples include cell lines derived from Mantle Cell Lymphoma (MCL), Chronic Lymphocytic Leukemia (CLL), and Diffuse Large B-cell Lymphoma (DLBCL) of the Activated B-cell (ABC) subtype.
3. What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10-50 mM. The stock solution should be stored at -20°C or -80°C and protected from light. For in vivo studies, the formulation will depend on the specific animal model and route of administration. A common vehicle for oral gavage is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
Troubleshooting Guides
In Vitro Cell-Based Assays
Problem: High variability in IC50 values for this compound in cell viability assays.
| Potential Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range (e.g., passages 5-15). High passage numbers can lead to genetic drift and altered sensitivity to inhibitors. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density. Over- or under-confluent cells can exhibit different growth rates and drug responses. |
| DMSO Concentration | Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed 0.5%. High concentrations of DMSO can be toxic to cells. |
| Incubation Time | Use a consistent incubation time for drug treatment. For this compound, a 72-hour incubation is typically recommended for assessing effects on cell viability. |
| Reagent Quality | Use fresh, high-quality reagents for the viability assay (e.g., MTT, MTS, or CellTiter-Glo). Ensure proper storage and handling of all assay components. |
Problem: Inconsistent inhibition of BTK phosphorylation in Western blot analysis.
| Potential Cause | Recommended Solution |
| Suboptimal Lysis Buffer | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. |
| Antibody Quality | Use a validated phospho-specific antibody for BTK (e.g., phospho-BTK Tyr223). Titrate the antibody to determine the optimal concentration. |
| Loading Controls | Use a reliable loading control, such as total BTK or a housekeeping protein (e.g., GAPDH, β-actin), to normalize for protein loading. |
| Drug Treatment Duration | For signaling pathway analysis, a shorter drug treatment time (e.g., 1-4 hours) is often sufficient to observe changes in protein phosphorylation. |
| Stimulation Conditions | In some cell lines, stimulation with an agonist (e.g., anti-IgM) may be necessary to induce robust BTK phosphorylation prior to inhibitor treatment. |
In Vivo Experiments
Problem: Poor oral bioavailability or high variability in plasma concentrations of this compound.
| Potential Cause | Recommended Solution |
| Improper Formulation | Ensure this compound is fully solubilized or forms a uniform suspension in the vehicle. Sonication or heating may be required for some formulations. |
| Fasting State of Animals | Standardize the fasting state of the animals before dosing, as food can affect drug absorption. A 4-hour fast is a common practice. |
| Gavage Technique | Ensure proper oral gavage technique to avoid accidental administration into the lungs. |
| Animal Health | Use healthy animals of a consistent age and weight. Underlying health issues can affect drug metabolism and absorption. |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Western Blot Analysis of BTK Signaling
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with varying concentrations of this compound or vehicle for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-BTK, total BTK, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the phospho-BTK signal to total BTK and the loading control.
Visualizations
improving the stability of BOT-64 in solution
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the stability of BOT-64 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound is a novel peptide therapeutic candidate. Like many peptides, it can be susceptible to degradation in aqueous solutions, which can impact its therapeutic efficacy and shelf-life. Ensuring its stability is crucial for reliable experimental results and for the development of a viable drug product.
Q2: What are the common degradation pathways for peptide-based therapeutics like this compound?
A2: Peptides are primarily susceptible to physical and chemical degradation. Common chemical degradation pathways include:
-
Hydrolysis: Cleavage of the peptide backbone.
-
Deamidation: Conversion of asparagine or glutamine residues to aspartic or glutamic acid.[1][2]
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Oxidation: Modification of amino acid side chains, particularly methionine and cysteine.[1]
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Racemization: Conversion of L-amino acids to D-amino acids.
-
Disulfide Exchange: Scrambling of disulfide bonds in cysteine-containing peptides.
Physical instability can manifest as aggregation, precipitation, or adsorption to surfaces.[3]
Q3: What are the initial steps to assess the stability of my this compound solution?
A3: A fundamental step is to perform a stability study under various conditions. This typically involves incubating your this compound solution at different temperatures (e.g., 4°C, 25°C, 40°C) and pH values. The stability can be monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to detect degradation products and quantify the remaining intact this compound.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of this compound purity observed by HPLC. | Hydrolysis or deamidation. | Optimize the pH of the solution. Peptides often have a specific pH range of maximum stability. Conduct a pH screening study (see Experimental Protocols).[1][4] |
| Formation of insoluble particles or cloudiness in the solution. | Aggregation or precipitation. | Adjust the formulation by adding stabilizing excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol), or non-ionic surfactants (e.g., polysorbate 80).[2][3] Consider increasing the ionic strength of the buffer. |
| Inconsistent results between experimental replicates. | Adsorption to container surfaces. | Use low-protein-binding tubes or vials. Consider adding a small amount of a non-ionic surfactant to the solution to minimize surface adsorption. |
| Loss of biological activity without significant changes in the primary peak on HPLC. | Oxidation or conformational changes. | If this compound contains oxidation-prone residues like methionine, add an antioxidant such as methionine or ascorbic acid to the formulation.[1] To prevent conformational changes, consider the use of cryoprotectants for frozen storage. |
Experimental Protocols
Protocol 1: pH Stability Profile of this compound
Objective: To determine the optimal pH for this compound stability in solution.
Methodology:
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Prepare a series of buffers with pH values ranging from 3 to 8 (e.g., acetate buffer for pH 3-5, phosphate buffer for pH 6-8).
-
Dissolve this compound in each buffer to a final concentration of 1 mg/mL.
-
Divide each solution into aliquots and store them at a stressed temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw an aliquot from each pH condition.
-
Analyze the samples by Reverse-Phase HPLC (RP-HPLC) to determine the percentage of intact this compound remaining.
-
Plot the percentage of intact this compound against time for each pH to identify the pH at which degradation is slowest.
Protocol 2: Effect of Excipients on this compound Aggregation
Objective: To evaluate the effectiveness of different excipients in preventing the aggregation of this compound.
Methodology:
-
Prepare a stock solution of this compound in the buffer determined to be optimal from Protocol 1.
-
Prepare solutions of various excipients (e.g., 5% sucrose, 5% mannitol, 0.02% polysorbate 80).
-
Add the excipients to the this compound stock solution to their final desired concentrations. A control sample with no excipient should also be prepared.
-
Subject the samples to stress conditions that induce aggregation (e.g., agitation, freeze-thaw cycles).
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Measure the turbidity of the solutions using a spectrophotometer at a wavelength of 350 nm at various time points.
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Analyze the samples by Size-Exclusion Chromatography (SEC-HPLC) to quantify the amount of soluble aggregate.
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Compare the results to identify the most effective excipient(s) for preventing aggregation.
Visualizations
Caption: Workflow for determining the pH stability of this compound.
Caption: Degradation pathways of this compound and corresponding stabilization strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review | MDPI [mdpi.com]
Technical Support Center: Preventing BOT-64 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the precipitation of the small molecule inhibitor, BOT-64, in cell culture media.
Troubleshooting Guide
Precipitation of this compound in your cell culture media can lead to inaccurate experimental results due to altered effective concentrations and potential cytotoxicity from the precipitate itself.[1] This guide will help you identify the cause of precipitation and provide actionable solutions.
Immediate Precipitation on Addition to Media
Observation: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Exceeding Solubility Limit | The final concentration of this compound is higher than its solubility in the aqueous media.[2][3] Solution: Decrease the final working concentration of this compound. |
| Solvent Shock | The rapid dilution of a concentrated this compound stock (e.g., in DMSO) into the aqueous media can cause the compound to "crash out" of the solution.[3] Solution: Instead of adding the stock directly, perform serial dilutions. First, dilute the stock in a small volume of serum-free media, mix gently, and then add this intermediate dilution to your final volume of complete media.[1] |
| Improper Dissolution of Stock | The initial this compound stock solution may not be fully dissolved.[3] Solution: Ensure the stock is completely dissolved. Gentle warming at 37°C, vortexing, or sonication can be used to aid dissolution.[4] Visually inspect the solution to ensure no undissolved material is present.[1] |
Precipitation Over Time in the Incubator
Observation: The media containing this compound appears clear initially but a precipitate forms after some time in the incubator.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Temperature Shift | Changes in temperature between preparing the media at room temperature and the 37°C incubator environment can affect this compound's solubility.[2] Solution: Pre-warm the cell culture media to 37°C before adding the this compound stock solution.[2][5] |
| pH Shift | The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of this compound if it is a pH-sensitive compound.[2][5] Solution: Ensure your media is properly buffered for the CO2 concentration of your incubator. Verify that the pH of your media is within the optimal range (typically 7.2-7.4).[3] |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.[2][5] Solution: Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. If using serum-containing media, the serum proteins can sometimes help to solubilize hydrophobic compounds.[3] |
| Media Evaporation | Evaporation of the culture medium can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[6] Solution: Ensure proper humidification in your incubator and that culture vessels are well-sealed to prevent evaporation.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
For many poorly water-soluble small molecules, Dimethyl sulfoxide (DMSO) is a common choice for preparing highly concentrated stock solutions.[7] Ethanol can also be an alternative.[7] It is recommended to create a high-concentration stock (e.g., 10-100 mM) in 100% DMSO, which can then be serially diluted.[7]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
The cytotoxicity of DMSO is cell-type dependent.[7] Generally, it is advised to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v), and ideally at or below 0.1%, to avoid significant cellular effects.[1][7][8] It is best practice to perform a solvent toxicity control experiment to determine the tolerance of your specific cell line.[7]
Q3: I'm still seeing precipitation even at low concentrations. What else can I try?
If you continue to observe precipitation, consider these advanced techniques:
-
Use of Excipients: For compounds with very low aqueous solubility, the use of solubilizing agents like cyclodextrins can be explored.[7] These molecules can encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[7]
-
pH Adjustment: If this compound's solubility is pH-dependent, adjusting the pH of the media may help.[7] However, it is crucial to ensure the final pH remains within the physiological range tolerated by your cells (typically pH 7.2-7.4).[3][7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).
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To ensure complete dissolution, vortex the solution and, if necessary, sonicate or warm it briefly in a 37°C water bath.[4]
-
Visually inspect the solution to confirm that all the solid material has dissolved.[1]
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[1]
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
This protocol is for preparing a final concentration of 10 µM this compound from a 10 mM stock solution.
-
Pre-warm your complete cell culture medium to 37°C.[2]
-
To minimize "solvent shock", first prepare an intermediate dilution. In a sterile tube, add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed, serum-free medium to make a 100 µM intermediate solution. Mix gently by pipetting.
-
In a separate sterile tube containing 900 µL of your final, complete (e.g., serum-containing) cell culture medium, add 100 µL of the 100 µM intermediate solution.
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Mix thoroughly by gentle inversion or pipetting. This results in a final this compound concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.[1]
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended two-step dilution protocol for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing BOT-64 Cytotoxicity
Disclaimer: Information regarding a specific molecule designated "BOT-64" is not publicly available. The following troubleshooting guide and frequently asked questions have been developed based on established principles for addressing cytotoxicity of novel research compounds. This guide is intended to assist researchers, scientists, and drug development professionals in troubleshooting and managing cytotoxicity observed at high concentrations of investigational compounds like this compound.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and resolve common issues encountered during in vitro experiments with this compound, particularly when high levels of cytotoxicity are observed.
Q1: We are observing significantly higher cytotoxicity than expected across all our cell lines treated with this compound. What are the potential causes and how can we troubleshoot this?
High cytotoxicity across multiple cell lines may point to a general cytotoxic effect or an experimental artifact. Here are the primary aspects to investigate:
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Compound Concentration and Purity:
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Verify Concentration: Double-check all calculations for dilutions and the final concentration of this compound in your assays. A simple calculation error can lead to drastically different results.
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Assess Purity: Ensure the purity of your this compound stock. Impurities or degradation products can exhibit their own cytotoxic effects. If possible, verify the compound's integrity using methods like HPLC or mass spectrometry.
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Fresh Dilutions: Prepare fresh dilutions from a stock solution for each experiment to rule out degradation during storage.
-
-
Solvent Toxicity:
-
Cell Culture Conditions:
-
Contamination: Regularly check your cell cultures for microbial contamination, especially mycoplasma, which can affect cell health and response to treatments.
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Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to genetic drift and altered phenotypes, so it's advisable to use cells from a fresh stock.
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Cell Density: The initial cell seeding density can significantly impact the outcome of a cytotoxicity assay. Low cell density can make cells more susceptible to toxic effects.[2]
-
-
Assay-Specific Issues:
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Incubation Time: The duration of exposure to this compound can influence cytotoxicity. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point.
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Assay Interference: The compound itself might interfere with the assay readout. For example, some compounds can interfere with the absorbance or fluorescence readings in colorimetric or fluorometric assays. Run appropriate controls, such as the compound in cell-free media, to check for interference.
-
Q2: this compound is showing high cytotoxicity in one specific cell line but not in others. What could be the reason for this selective toxicity?
Cell line-specific cytotoxicity can be due to several factors related to the unique biology of the sensitive cells:
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On-Target Toxicity: The sensitive cell line may have a higher expression of the intended molecular target of this compound or be particularly dependent on that pathway for survival.[1] You can validate the expression levels of the putative target using techniques like Western Blot or qPCR.[1]
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Off-Target Effects: this compound might be interacting with an unintended target that is uniquely present or highly expressed in the sensitive cell line.[1]
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Metabolic Activation: The sensitive cell line might metabolize this compound into a more toxic byproduct.[1]
Q3: Our cytotoxicity assay results for this compound are inconsistent between experiments. What can we do to improve reproducibility?
Inconsistent results are often due to variability in experimental conditions. To improve reproducibility:
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Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, compound concentrations, incubation times, and assay procedures, are consistent across all experiments.
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Reagent Quality: Use high-quality reagents and check for lot-to-lot variability, especially for serum and media.
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Environmental Factors: Maintain a stable incubator environment with consistent temperature and CO2 levels.
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Pipetting Technique: Ensure accurate and consistent pipetting, especially for serial dilutions and additions to microplates.
Frequently Asked Questions (FAQs)
Q1: What is the first step to quantitatively assess the cytotoxicity of this compound?
The initial step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or the half-maximal lethal concentration (LC50) in your cell line of interest.[1] This provides a quantitative measure of the compound's cytotoxic potential.[1]
Q2: What are the essential controls to include in a cytotoxicity assay for this compound?
Proper controls are crucial for interpreting cytotoxicity data. Essential controls include:
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No-Treatment Control: Cells cultured in media alone to represent baseline cell viability.
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Vehicle-Only Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[1]
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Positive Control: A compound known to induce cell death in your cell line to ensure the assay is working correctly.
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Medium-Only Control: Wells containing only cell culture medium to determine the background signal.[3]
-
Maximum LDH Release Control (for LDH assay): Cells lysed with a detergent to determine 100% cytotoxicity.[3]
Q3: How can we distinguish between a cytotoxic and a cytostatic effect of this compound?
Monitoring the viable, dead, and total cell number over the course of an experiment can help differentiate between cytostatic (inhibiting cell proliferation) and cytotoxic (killing cells) effects.[3] A cytostatic agent will result in a plateau of the cell number, while a cytotoxic agent will lead to a decrease in the number of viable cells.
Data Summary
The following table summarizes key experimental parameters to consider when designing and troubleshooting cytotoxicity assays for compounds like this compound.
| Parameter | Recommended Range/Value | Rationale |
| Vehicle (DMSO) Concentration | < 0.5% | To avoid solvent-induced toxicity.[1] |
| Cell Seeding Density (96-well plate) | 5,000 - 10,000 cells/well | To ensure optimal cell health and assay performance. Varies by cell line. |
| Incubation Time | 24, 48, or 72 hours | To assess time-dependent cytotoxic effects. |
| Number of Replicates | 3-6 | To ensure statistical significance and reproducibility. |
Experimental Protocols
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Treat the cells with a range of this compound concentrations. Include vehicle-only and no-treatment controls.[1]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control.
Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: A generic signaling pathway for compound-induced apoptosis.
Caption: The experimental workflow for a typical cytotoxicity assay.
References
Technical Support Center: Refining BOT-64 (Botensilimab) Treatment Duration for Optimal Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BOT-64 (Botensilimab). The information is designed to address specific issues that may arise during experimental studies.
Troubleshooting Guides
This section addresses common challenges encountered during this compound experiments, with a focus on optimizing treatment duration.
| Issue | Potential Cause | Recommended Action |
| Suboptimal Efficacy | Inadequate treatment duration. | In clinical trials, Botensilimab in combination with Balstilimab has been administered for up to two years.[1][2][3] Consider extending the treatment period, monitoring for response and toxicity. The dosing schedule for Botensilimab is typically every 6 weeks.[4][5][6] |
| Incorrect dosage. | Phase 1 and 2 trials have explored Botensilimab dosages of 1 mg/kg, 2 mg/kg, 75 mg, and 150 mg.[2][3][5][6][7] The recommended Phase 3 dose for the combination is 75 mg of Botensilimab with 240 mg of Balstilimab.[8][9] Ensure the dosage aligns with established protocols. | |
| Tumor microenvironment resistance. | Botensilimab is designed to be effective in "cold" tumors by boosting innate and adaptive immunity.[10][11] However, the tumor microenvironment can still present barriers. Consider combination therapies to modulate the tumor microenvironment. | |
| High Incidence of Adverse Events | Dose-dependent toxicity. | Grade ≥3 treatment-related adverse events (TRAEs) have been observed to be dose-dependent.[7] The combination of 75 mg Botensilimab with 240 mg Balstilimab has shown a better risk-benefit profile with less toxicity compared to the 150 mg dose.[7][9] |
| Immune-related adverse events (irAEs). | The most common irAE is diarrhea/colitis.[4][10] Early intervention with TNF-α inhibitors and rapid steroid tapering can help manage these side effects.[4] | |
| Difficulty in Determining Optimal Treatment Endpoint | Lack of clear biomarkers for maximal response. | Monitor tumor response using standard imaging techniques (e.g., RECIST 1.1) and assess for durable responses.[4][10] Clinical data suggests that many responses to BOT/BAL are ongoing, indicating a potential for long-term benefit.[7] |
| Balancing efficacy with long-term toxicity. | Treatment decisions should be based on a continuous assessment of the benefit-risk profile for each subject. Discontinuation due to a TRAE occurred in 12% of patients in one study.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended treatment duration for Botensilimab?
A1: In clinical trials involving the combination of Botensilimab and Balstilimab for metastatic colorectal cancer, treatment has been administered for up to two years.[1][2][3] However, the optimal duration is not definitively established and should be determined based on treatment response and tolerance.
Q2: How does the mechanism of action of Botensilimab inform its treatment duration?
A2: Botensilimab is an Fc-enhanced anti-CTLA-4 antibody that promotes T-cell priming and activation, leading to a durable anti-tumor immune response.[10][11][12] This mechanism suggests that treatment may not need to be continuous to maintain an anti-tumor effect once a robust immune memory is established. Further research is needed to define the half-life of the immunological effect.
Q3: What are the key efficacy endpoints to monitor when determining treatment duration?
A3: Key efficacy endpoints include Objective Response Rate (ORR), Disease Control Rate (DCR), Duration of Response (DOR), and Overall Survival (OS).[6][10] In a Phase 1b trial for MSS mCRC, the combination of Botensilimab and Balstilimab demonstrated an ORR of 20% and a median OS of 20.9 months.[2]
Q4: What are the most common adverse events associated with Botensilimab treatment, and how might they impact treatment duration?
A4: The most frequently reported treatment-related adverse events are fatigue, diarrhea, and pyrexia.[10] Immune-mediated diarrhea/colitis is a key adverse event to monitor.[4][10] The severity of adverse events may necessitate dose reduction or treatment discontinuation, thereby impacting the overall treatment duration. In one study, 12% of patients discontinued treatment due to a TRAE.[10]
Q5: Are there different recommended treatment durations for Botensilimab as a monotherapy versus in combination with Balstilimab?
A5: Botensilimab monotherapy has shown a lower objective response rate compared to the combination with Balstilimab in microsatellite stable metastatic colorectal cancer.[7][8] Consequently, the recommended path for further investigation focuses on the combination therapy.[8] Clinical trials have primarily evaluated the combination for a treatment duration of up to two years.[1][2][3]
Quantitative Data Summary
Table 1: Efficacy of Botensilimab (BOT) in Combination with Balstilimab (BAL) in Microsatellite Stable Metastatic Colorectal Cancer (MSS mCRC)
| Clinical Trial Phase | Dosage | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Overall Survival (OS) | Source |
| Phase 1b (C-800-01) | BOT 1 mg/kg or 2 mg/kg Q6W + BAL 3 mg/kg Q2W | 20% | 69% | 20.9 months | [2] |
| Phase 2 (NCT05608044) | BOT 75 mg Q6W + BAL 240 mg Q2W | 19.4% | Not Reported | Not Reported | [3][8] |
| Phase 2 (NCT05608044) | BOT 150 mg Q6W + BAL 240 mg Q2W | 8.2% | Not Reported | Not Reported | [3][8] |
Table 2: Common Treatment-Related Adverse Events (TRAEs) for BOT + BAL Combination Therapy
| Adverse Event | Frequency (Any Grade) | Frequency (Grade 3-4) | Source |
| Fatigue | 35% | Not specified | [10] |
| Diarrhea/Colitis | 32% | 15% (Grade 3), 2% (Grade 4) | [7][10] |
| Pyrexia | 24% | Not specified | [10] |
| Hypothyroidism | 13% | Not specified | [9] |
Experimental Protocols
General Clinical Trial Methodology for Botensilimab in Combination with Balstilimab
This protocol provides a high-level overview based on publicly available clinical trial information.
-
Patient Selection: Enroll adult patients with a confirmed diagnosis of unresectable metastatic colorectal adenocarcinoma who have had prior chemotherapy.[13] The tumor must be assessed for microsatellite instability (MSI) status.[13] Key exclusion criteria include MSI-High tumors and prior treatment with PD-1/PD-L1 or CTLA-4 inhibitors.[13]
-
Treatment Administration:
-
Monitoring and Evaluation:
-
Assess tumor response every 6-9 weeks using imaging techniques (e.g., CT or MRI) and evaluate according to RECIST v1.1 criteria.
-
Monitor for treatment-related adverse events (TRAEs) continuously throughout the study. Grade AEs according to CTCAE.
-
Collect blood samples for pharmacokinetic and pharmacodynamic analyses.
-
-
Endpoint Assessment:
Visualizations
References
- 1. Botensilimab and Balstilimab... | Clinical Trials at Duke [dukehealth.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. ascopubs.org [ascopubs.org]
- 5. oncodaily.com [oncodaily.com]
- 6. Efficacy of Botensilimab, Balstilimab in Microsatellite Stable Metastatic Colorectal Cancer | GI Oncology Now [gioncologynow.com]
- 7. ascopubs.org [ascopubs.org]
- 8. onclive.com [onclive.com]
- 9. onclive.com [onclive.com]
- 10. Botensilimab plus balstilimab in relapsed/refractory microsatellite stable metastatic colorectal cancer: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncodaily.com [oncodaily.com]
- 12. agenusbio.com [agenusbio.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Overcoming BOT-64 Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with BOT-64, a potent dual PI3K/mTOR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that simultaneously targets two key nodes in a critical cell signaling pathway: phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] The PI3K/AKT/mTOR pathway is frequently overactive in cancer, driving tumor cell growth, proliferation, and survival.[1][3] By inhibiting both PI3K and mTOR, this compound aims to achieve a more complete and durable blockade of this pathway.
Q2: My cells are showing decreased sensitivity to this compound over time. What are the potential reasons for this?
A2: The development of acquired resistance to targeted therapies like this compound is a common challenge in cancer research.[2][4] Several mechanisms can lead to decreased sensitivity, including:
-
Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of the PI3K/mTOR pathway by upregulating alternative pro-survival pathways, such as the MAPK/ERK pathway.[1]
-
Mutations in the drug target: Genetic mutations in the PI3K or mTOR proteins can alter the drug-binding site, preventing this compound from effectively inhibiting their function.[4]
-
Increased drug efflux: Cancer cells may increase the expression of transporter proteins, such as P-glycoprotein (P-gp), which actively pump this compound out of the cell, reducing its intracellular concentration.
Q3: How can I determine if my cell line has developed resistance to this compound?
A3: The most direct way to determine if a cell line has developed resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your cell line to that of the parental, sensitive cell line.[5] A significant increase in the IC50 value indicates the development of resistance.[5] This is typically measured using a cell viability assay.[5]
Q4: What strategies can be employed to overcome this compound resistance?
A4: Overcoming resistance to PI3K/mTOR inhibitors often involves combination therapy.[6][7] By targeting the resistance mechanism, it is possible to re-sensitize cells to this compound. For example, if resistance is due to the activation of the MAPK/ERK pathway, combining this compound with a MEK or ERK inhibitor may be effective.[1]
Troubleshooting Guides
Problem 1: A previously sensitive cell line now shows reduced response to this compound treatment.
-
Possible Cause 1: Development of Acquired Resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response experiment and calculate the IC50 of this compound in the suspected resistant cell line and compare it to the parental cell line. A significant fold-increase in IC50 confirms resistance.[5]
-
Investigate Mechanism:
-
Bypass Pathway Activation: Use Western blotting to examine the phosphorylation status of key proteins in alternative signaling pathways, such as p-ERK in the MAPK/ERK pathway. An increase in p-ERK levels in the resistant cells upon this compound treatment would suggest this mechanism.
-
Target Mutation: Sequence the drug-binding domains of PI3K and mTOR in the resistant cell line to identify potential mutations.
-
Drug Efflux: Use a functional dye-efflux assay (e.g., with Calcein-AM or Rhodamine 123) to determine if the resistant cells exhibit increased transporter activity.
-
-
-
Proposed Solution: Based on the identified mechanism, consider combination therapy. For example, if the MAPK/ERK pathway is activated, combine this compound with a MEK inhibitor.
-
-
Possible Cause 2: Experimental Variability.
-
Troubleshooting Steps:
-
Cell Line Authenticity: Verify the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Reagent Quality: Ensure the this compound stock solution is not degraded. Prepare a fresh stock and repeat the experiment.
-
Assay Conditions: Standardize cell seeding density and treatment duration, as these can influence drug response.[8][9]
-
-
Problem 2: High background or inconsistent results in cell viability assays with this compound.
-
Possible Cause: Suboptimal Assay Conditions.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Determine the optimal cell seeding density that allows for logarithmic growth throughout the experiment.
-
Assay Duration: Ensure the assay duration is sufficient for this compound to exert its effect, typically 48-72 hours.
-
Blank Controls: Include appropriate blank controls (media only, vehicle control) to subtract background noise.
-
-
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in a sensitive parental cell line and a derived resistant cell line, demonstrating the effect of combination therapy.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental | This compound | 10 | - |
| Resistant | This compound | 250 | 25 |
| Resistant | This compound + MEK Inhibitor (1 µM) | 15 | 1.5 |
Experimental Protocols
1. Cell Viability (IC50) Assay
This protocol is for determining the cytotoxic effect of this compound and calculating its IC50 value.
-
Materials:
-
Parental and suspected resistant cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® or MTT)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.[5]
-
2. Western Blotting for Signaling Pathway Analysis
This protocol is for detecting changes in protein expression and phosphorylation to investigate bypass pathway activation.
-
Materials:
-
Parental and resistant cell lysates
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat parental and resistant cells with this compound or vehicle for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like GAPDH.
-
Visualizations
Caption: Mechanism of action of this compound on the PI3K/Akt/mTOR pathway.
References
- 1. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer [mdpi.com]
- 3. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 7. Perspectives for combination therapy to overcome drug-resistant multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells « Sorger Lab [sorger.med.harvard.edu]
challenges in reproducing results with BOT-64
Technical Support Center: BOT-64
Welcome to the technical support center for this compound. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers successfully reproduce and build upon experiments involving the selective Kinase-X inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Kinase-X, a critical upstream regulator in the MAPK/ERK signaling cascade. By inhibiting Kinase-X, this compound effectively blocks the phosphorylation of downstream targets, leading to a reduction in cell proliferation and survival in cancer models where this pathway is active.
Caption: Simplified MAPK/ERK signaling pathway showing this compound's inhibition of Kinase-X.
Q2: How should I prepare and store this compound stock solutions?
A2: For optimal performance, this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Preparation: Warm the vial to room temperature before opening. Add the required volume of DMSO and vortex thoroughly for 1-2 minutes until the compound is fully dissolved.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Avoid repeated exposure to room temperature. When properly stored, the stock solution is stable for up to 6 months.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Q: My calculated IC50 value for this compound varies significantly between experiments. What are the common causes?
A: Variability in IC50 values is a common issue that can stem from several factors related to compound handling, assay setup, and cell culture conditions. Follow this workflow to diagnose the problem.
Caption: Diagnostic workflow for troubleshooting inconsistent IC50 values with this compound.
Issue 2: No Observed Decrease in Downstream p-ERK Levels
Q: I treated my cells with this compound at the recommended concentration, but my Western blot shows no change in phosphorylated ERK (p-ERK). What should I check?
A: This suggests a potential issue with either the treatment conditions or the Western blot procedure itself.
-
Confirm Treatment Conditions:
-
Timepoint: Inhibition of p-ERK is often rapid and can be transient. Ensure you are lysing the cells at an appropriate time point post-treatment (e.g., 30 minutes to 2 hours is a common window for kinase inhibitors).
-
Serum Starvation: The MAPK/ERK pathway is activated by growth factors present in fetal bovine serum (FBS). For cleaner results, serum-starve your cells (e.g., 0.1% FBS) for 12-24 hours before stimulating with a growth factor and treating with this compound.
-
-
Verify Western Blot Protocol:
-
Lysis Buffer: Use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins.
-
Antibody Quality: Confirm that your primary antibodies for p-ERK and total ERK are validated and working correctly. Always run a positive control (e.g., cells stimulated with a growth factor like EGF or PMA) and a negative control (unstimulated cells).
-
Quantitative Data & Protocols
Table 1: this compound IC50 Values in Various Cancer Cell Lines
The following table summarizes typical IC50 values obtained from 72-hour cell viability assays (e.g., CellTiter-Glo®). Note that values are cell-line dependent and should be determined empirically in your system.
| Cell Line | Cancer Type | Kinase-X Status | Typical IC50 (nM) |
| HT-29 | Colorectal | Wild-Type | 25 ± 5 |
| A549 | Lung | Wild-Type | 75 ± 10 |
| MDA-MB-231 | Breast | Wild-Type | 50 ± 8 |
| SK-MEL-28 | Melanoma | Mutated/Active | 5 ± 1.5 |
Protocol: Western Blot for p-ERK Inhibition by this compound
This protocol outlines the key steps for assessing the inhibition of ERK phosphorylation following this compound treatment.
-
Cell Culture & Treatment:
-
Plate cells (e.g., HT-29) in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 18 hours in media containing 0.1% FBS.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 1 hour.
-
Stimulate the cells with 20 ng/mL EGF for 10 minutes to induce ERK phosphorylation.
-
-
Cell Lysis:
-
Immediately place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification & Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Run samples on a 10% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.
-
Validation & Comparative
A Comparative Guide to IKK Inhibitors: Profiling BOT-64 Against Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BOT-64 with other notable inhibitors of the IκB kinase (IKK) family. The IKKs are critical regulators of the NF-κB signaling pathway, a key player in inflammation, immunity, cell survival, and proliferation.[1] Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making IKKs attractive therapeutic targets.[1] This document presents a comparative analysis of the in vitro and cellular activities of this compound and other IKK inhibitors, supported by detailed experimental protocols and signaling pathway diagrams to aid in research and drug development.
Comparative Analysis of IKK Inhibitors
The following tables summarize the available quantitative data for this compound and other well-characterized IKK inhibitors.
Disclaimer: The data presented in these tables are compiled from various sources. Direct comparison of absolute values may not be entirely accurate as experimental conditions can vary between studies. This information is intended for educational and research planning purposes.
Table 1: In Vitro Kinase Inhibitory Activity of Selected IKK Inhibitors
This table presents the half-maximal inhibitory concentrations (IC50) of various inhibitors against different IKK isoforms, as determined by in vitro kinase assays. A lower IC50 value indicates higher potency.
| Inhibitor | Target(s) | IKKα IC50 | IKKβ IC50 | IKKε IC50 | TBK1 IC50 | Other Notable Targets |
| This compound | IKKβ | - | 1 µM[2] | - | - | - |
| BMS-345541 | IKKα, IKKβ | 4 µM[3][4] | 0.3 µM[3][4] | - | - | - |
| TPCA-1 | IKKβ | - | 17.9 nM[3] | - | - | STAT3[5] |
| IKK-16 | IKKα, IKKβ, IKK complex | 200 nM[3] | 40 nM[3] | - | - | LRRK2 (50 nM)[3] |
| MLN120B | IKKβ | >50 µM[3] | 45 nM[3] | - | - | - |
| MRT67307 | IKKε, TBK1 | >10 µM[3] | >10 µM[3] | 160 nM[3] | 19 nM[3] | ULK1 (45 nM), ULK2 (38 nM)[3] |
Table 2: Cellular Activity of Selected IKK Inhibitors
This table summarizes the reported cellular activities of the IKK inhibitors, providing insights into their effects in a biological context.
| Inhibitor | Cellular Assay | Cell Type | Effect | IC50 / Effective Concentration |
| This compound | Inhibition of LPS-induced NF-κB activation | Macrophages | Blocks IκBα phosphorylation and degradation | Not specified |
| BMS-345541 | Inhibition of TNFα-stimulated IκBα phosphorylation | THP-1 cells | Inhibition of IκBα phosphorylation | 4 µM[4] |
| Inhibition of LPS-stimulated cytokine production (TNFα, IL-1β, IL-6, IL-8) | THP-1 cells | Inhibition of cytokine production | 1-5 µM[4] | |
| TPCA-1 | Inhibition of NF-κB activity (luciferase reporter assay) | HEK293 cells | Potent reduction of NF-κB signaling | <1 nM[6] |
| IKK-16 | Inhibition of LRRK2 Ser935 phosphorylation | Cellular assays | Inhibition of LRRK2 activity | 50 nM[3] |
| MLN120B | Inhibition of IL-1β-induced MMP production | Human chondrocytes | Inhibition of matrix metalloproteinase production | ~1 µM |
NF-κB Signaling Pathway and IKK Inhibition
The canonical NF-κB signaling pathway is a primary target of many IKK inhibitors. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by various signals, such as pro-inflammatory cytokines, the IKK complex (composed of IKKα, IKKβ, and the regulatory subunit NEMO) is activated.[1] The activated IKK complex then phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival. IKK inhibitors block this cascade by inhibiting the catalytic activity of the IKK subunits.
Experimental Protocols
Detailed methodologies for key experiments used to characterize IKK inhibitors are provided below.
General Experimental Workflow for IKK Inhibitor Evaluation
The following diagram outlines a typical workflow for screening and characterizing IKK inhibitors.
References
- 1. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | IKKβ抑制剂 | MCE [medchemexpress.cn]
- 3. selleckchem.com [selleckchem.com]
- 4. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
validation of BOT-64's inhibitory effect on NF-κB
A Comparative Guide to the Validation of BOT-64's Inhibitory Effect on NF-κB
For researchers and professionals in drug development, understanding the efficacy and mechanism of novel inhibitors is paramount. This guide provides a comparative analysis of this compound, a benzoxathiole compound, and its inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. To offer a comprehensive evaluation, this compound's performance is benchmarked against other known IκB kinase (IKK) inhibitors, namely IKK-16 and TPCA-1.
Introduction to NF-κB Inhibition
The NF-κB signaling cascade is a cornerstone of the inflammatory response and plays a critical role in cell proliferation and survival.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and chronic inflammatory conditions.[2][3] The canonical NF-κB pathway is a primary target for therapeutic intervention. In this pathway, the IκB kinase (IKK) complex, particularly the IKKβ (IKK-2) subunit, is a key regulator.[3] Activation of IKKβ leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4][5] Therefore, inhibitors of IKKβ are of significant interest for the development of novel therapeutics.
This compound is a cell-permeable benzoxathiole compound that has been identified as an inhibitor of IKKβ, which in turn blocks NF-κB activation.[6] This guide presents a detailed comparison of this compound with other established IKK inhibitors, IKK-16 and TPCA-1, focusing on their inhibitory potency and the experimental methodologies used for their validation.
Comparative Analysis of NF-κB Inhibitors
The inhibitory efficacy of this compound and other selected IKK inhibitors was evaluated using in vitro cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds in inhibiting NF-κB activation.
| Compound | Target | Assay Type | Cell Line | Stimulant | IC50/EC50 | Reference |
| This compound | IKKβ | NF-κB Activation (Nitrite Production) | RAW 264.7 | LPS | 1.0 µM | [6] |
| IKK-16 | IKKβ | NF-κB Reporter Assay | MDA-MB-231 | PMA | 480 nM | [7] |
| TPCA-1 | IKKβ | NF-κB Reporter Luciferase Assay | HEK293 | TNFα | <1 nM | [8] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental approach for validating these inhibitors, the following diagrams are provided.
Caption: Canonical NF-κB signaling pathway and the point of inhibition by IKK inhibitors.
Caption: A generalized experimental workflow for the validation of NF-κB inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
NF-κB Luciferase Reporter Assay (as performed with this compound)
This assay measures the transcriptional activity of NF-κB.
Cell Line: NF-κB Luciferase Reporter-RAW 264.7 cells.[8]
Protocol:
-
Cell Seeding: Plate NF-κB Luciferase Reporter-RAW 264.7 cells at a density of 1 x 10^5 cells per well in a 96-well plate and incubate for 24 hours.[8]
-
Inhibitor Pre-treatment: Pre-treat the cells with the test compound (e.g., this compound) for 2 hours.[8]
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 0.01 µg/mL to induce NF-κB activation.[8]
-
Incubation: Incubate the cells for 16 hours after the addition of LPS.[8]
-
Cell Lysis: Decant the spent medium and add 1x Glo Lysis Buffer to each well.[8]
-
Luminescence Measurement: Measure the luciferase activity using a luminometer to quantify NF-κB transcriptional activity.
Western Blot for Phosphorylated IκBα
This method is used to directly assess the activity of the IKK complex by measuring the phosphorylation of its direct substrate, IκBα.
Protocol:
-
Cell Treatment: Culture cells (e.g., ME180) and treat with the NF-κB inhibitor for a specified time, followed by stimulation with an inducer like TNF-α.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Resolve 30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight with a primary antibody specific for phosphorylated IκBα. A primary antibody for total IκBα or a housekeeping protein like GAPDH should be used as a loading control on a separate blot or after stripping.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Conclusion
The available data indicates that this compound is a potent inhibitor of the NF-κB signaling pathway, acting through the inhibition of IKKβ. Its IC50 value of 1.0 µM in an LPS-stimulated macrophage cell line positions it as a valuable tool for research in inflammation and related fields. When compared to other IKK inhibitors such as IKK-16 and TPCA-1, it is important to consider the different experimental conditions, including cell lines and stimuli, which can influence the apparent potency. The provided protocols offer a standardized framework for the future evaluation and comparison of this compound and other novel NF-κB inhibitors. This comparative guide serves as a resource for researchers to objectively assess the performance of this compound and to design further validation studies.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-kappaB Activation Inhibitor VI, benzoxathiole compound (CAS 113760-29-5) | Abcam [abcam.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. academic.oup.com [academic.oup.com]
BOT-64 vs. PS-1145: A Comparative Guide to IKKβ Inhibition
For researchers and professionals in drug development focused on inflammatory diseases and oncology, the inhibition of IκB kinase β (IKKβ) presents a critical therapeutic target. IKKβ is a key enzyme in the canonical nuclear factor-kappa B (NF-κB) signaling pathway, which plays a central role in immunity, inflammation, and cell survival. This guide provides a detailed comparison of two prominent IKKβ inhibitors, BOT-64 and PS-1145, summarizing their inhibitory activities and the experimental methodologies used for their characterization.
Performance Comparison
This compound and PS-1145 are both potent inhibitors of IKKβ, however, they exhibit different potencies as indicated by their half-maximal inhibitory concentration (IC50) values. It is important to note that a direct head-to-head comparative study under identical experimental conditions has not been identified in the public domain. The data presented here is compiled from individual studies and vendor-supplied information.
| Inhibitor | Target | IC50 Value | Mechanism of Action |
| This compound | IKKβ | 1 µM | Selectively targets IKKβ through hydrophobic interactions and electrostatic forces, stabilizing a less active enzyme conformation. |
| PS-1145 | IKK | 88 nM | A specific IκB kinase (IKK) inhibitor. |
Note: The IC50 values are indicative of the inhibitors' potency in biochemical assays. Lower IC50 values suggest higher potency. The difference in the reported IC50 values may be attributable to variations in experimental conditions between studies.
Mechanism of Action
This compound is described as a selective inhibitor of IKKβ. Its mechanism involves binding to the kinase through a combination of hydrophobic and electrostatic interactions. This binding stabilizes a conformation of the IKKβ enzyme that is less catalytically active, thereby impeding its function in the NF-κB signaling cascade.
PS-1145 is a potent and specific inhibitor of the IκB kinase (IKK) complex. By inhibiting IKK activity, PS-1145 prevents the phosphorylation of IκBα, a crucial step for its subsequent ubiquitination and proteasomal degradation. This action effectively blocks the release and nuclear translocation of the NF-κB complex, thereby downregulating the expression of NF-κB target genes involved in inflammation and cell survival. Studies have shown that PS-1145 can inhibit both basal and stimulus-induced NF-κB activity in a dose range of 5-20 μM in cellular assays.
Signaling Pathway and Experimental Workflow
To understand the context of IKKβ inhibition, it is essential to visualize the signaling pathway and the experimental workflow used to assess inhibitor activity.
Caption: IKKβ/NF-κB Signaling Pathway.
The diagram above illustrates the canonical NF-κB signaling pathway. External stimuli like TNF-α, IL-1, or LPS activate their respective receptors, leading to the recruitment of adaptor proteins and activation of the TAK1 kinase. TAK1 then phosphorylates and activates the IKK complex, in which IKKβ plays a crucial catalytic role. Activated IKKβ phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and initiate the transcription of target genes involved in inflammation and cell survival.
Caption: IKKβ Inhibition Assay Workflow.
The workflow diagram outlines a typical in vitro kinase assay to determine the IC50 value of an IKKβ inhibitor. The assay involves combining recombinant IKKβ enzyme with a specific substrate (often a peptide derived from IκBα), ATP as the phosphate donor, and varying concentrations of the test inhibitor. After an incubation period to allow the kinase reaction to proceed, a detection reagent is added to measure the extent of substrate phosphorylation or ATP consumption. The resulting signal is then used to calculate the inhibitor's potency, expressed as the IC50 value.
Experimental Protocols
While the precise protocols for the determination of the cited IC50 values for this compound and PS-1145 are not publicly available, a general methodology for an in vitro IKKβ kinase assay is described below. This protocol is representative of common approaches used in the field.
In Vitro IKKβ Kinase Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against IKKβ.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate (e.g., biotinylated IκBα peptide)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP solution
-
Test compounds (this compound or PS-1145) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting the signal from the chosen detection method
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a microplate, add the following components in order:
-
Kinase assay buffer
-
Test compound dilution (or DMSO for control wells)
-
IKKβ substrate
-
Recombinant IKKβ enzyme
-
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for IKKβ.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of phosphorylated substrate or the amount of ADP produced.
-
Signal Measurement: Read the plate using a plate reader appropriate for the detection method (e.g., luminescence, fluorescence, or absorbance).
-
Data Analysis:
-
Subtract the background signal (wells without enzyme) from all other readings.
-
Normalize the data to the positive control (enzyme with DMSO) and negative control (no enzyme).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
Both this compound and PS-1145 are valuable research tools for investigating the role of IKKβ in various physiological and pathological processes. Based on the available data, PS-1145 demonstrates higher potency in biochemical assays compared to this compound. However, the selection of an appropriate inhibitor for a specific research application should also consider factors such as selectivity, cell permeability, and in vivo efficacy, which may not be fully captured by the IC50 values alone. The provided experimental framework offers a basis for conducting further comparative studies to elucidate the relative performance of these and other IKKβ inhibitors under standardized conditions.
Unraveling BOT-64: The Quest for Specificity Data
Despite a comprehensive search of scientific literature and public databases, the identity of a molecule specifically designated as "BOT-64" and studies confirming its specificity could not be determined. The initial information provided does not correspond to a publicly recognized therapeutic agent, research molecule, or biological product.
The inquiry into "this compound" led to a broad investigation of related fields, primarily focusing on Botulinum Neurotoxins (BoNTs) due to the "BOT" prefix. This exploration revealed a complex landscape of BoNT serotypes (A through G) and their numerous subtypes, each with distinct characteristics and levels of specificity.[1][2][3][4][5] However, no specific variant or product with the "this compound" designation was identified within this extensive body of research.
For researchers, scientists, and drug development professionals, understanding the specificity of a therapeutic molecule is paramount. Specificity, in this context, refers to the ability of a molecule to interact with its intended target with high affinity, while minimizing off-target effects that can lead to undesirable side effects.[6] The evaluation of specificity involves a range of experimental techniques designed to quantify binding affinities and assess potential interactions with other molecules in a biological system.
The Landscape of Botulinum Toxin Specificity
Botulinum neurotoxins are highly specific proteins that target and cleave components of the SNARE complex, which is essential for neurotransmitter release at the neuromuscular junction.[4][7] This high degree of specificity is a key factor in their therapeutic applications. The specificity of different BoNT serotypes and subtypes is determined by their unique structures, which dictate their binding to specific receptors on nerve cells and their enzymatic activity on distinct SNARE proteins.[2][3][5]
Several commercially available formulations of Botulinum Toxin Type A, such as onabotulinumtoxinA (Botox®), abobotulinumtoxinA (Dysport®), and incobotulinumtoxinA (Xeomin®), have undergone extensive clinical trials to establish their safety and efficacy, which inherently includes an assessment of their functional specificity.[8][9]
Methodologies for Assessing Specificity
The determination of a molecule's specificity involves a variety of in vitro and in vivo assays. Key experimental approaches include:
-
Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to quantify the binding affinity (Kd) of a molecule to its intended target and potential off-target molecules.
-
Enzymatic Assays: For molecules with enzymatic activity, like BoNTs, in vitro assays are used to measure their catalytic efficiency and substrate specificity.[10] This can involve using synthetic substrates or purified target proteins.
-
Cell-Based Assays: These assays assess the functional consequences of the molecule's activity in a cellular context. For neurotoxins, this could involve measuring the inhibition of neurotransmitter release from cultured neurons.
-
In Vivo Studies: Animal models are crucial for evaluating the overall efficacy and safety of a new therapeutic, providing insights into its distribution, metabolism, and potential for off-target effects in a whole organism.
The Path Forward
Without a clear identification of "this compound," it is not possible to provide a comparative analysis, quantitative data, or detailed experimental protocols as requested. If "this compound" represents an internal project code or a novel, yet-to-be-published molecule, further details regarding its nature, such as its molecular class, intended target, and any preliminary data, would be necessary to conduct a meaningful search and analysis.
For professionals in drug development, the rigorous confirmation of specificity is a critical step in the journey from a promising molecule to a safe and effective therapeutic. This process relies on a combination of established and innovative experimental techniques to build a comprehensive understanding of the molecule's biological activity.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Emerging Opportunities for Serotypes of Botulinum Neurotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variations in the Botulinum Neurotoxin Binding Domain and the Potential for Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Historical Perspectives and Guidelines for Botulinum Neurotoxin Subtype Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news.abbvie.com [news.abbvie.com]
- 7. Botulism - Wikipedia [en.wikipedia.org]
- 8. [PDF] A Quantitative Analysis of OnabotulinumtoxinA, AbobotulinumtoxinA, and IncobotulinumtoxinA: A Randomized, Double-Blind, Prospective Clinical Trial of Comparative Dynamic Strain Reduction | Semantic Scholar [semanticscholar.org]
- 9. BOTULINUM TOXIN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection and Quantification of Botulinum Neurotoxin Type A by a Novel Rapid In Vitro Fluorimetric Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BOT-64 and Bay 11-7082: A Guide for Researchers
An Objective Comparison of Two Widely-Used NF-κB Pathway Inhibitors
This guide provides a detailed comparative analysis of BOT-64 and Bay 11-7082, two small molecule inhibitors used in biomedical research to probe the nuclear factor-κB (NF-κB) signaling pathway. While both compounds are utilized for their anti-inflammatory and potential anti-cancer properties, they exhibit important differences in their mechanism of action, target specificity, and the extent of their characterization in scientific literature.
It is important to note that Bay 11-7082 is an extensively studied compound with a large body of literature detailing its effects and molecular targets. In contrast, this compound, also known as NF-κB Activation Inhibitor VI, is less characterized, with available data primarily defining it as an IKKβ inhibitor. This guide summarizes the current understanding of both molecules to aid researchers in selecting the appropriate tool for their experimental needs.
Mechanism of Action and Target Specificity
Bay 11-7082: A Multi-Target Inhibitor
Bay 11-7082 was first described as a selective and irreversible inhibitor of cytokine-induced IκBα phosphorylation.[1] The canonical NF-κB pathway relies on the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), which releases the p65/p50 NF-κB dimer to translocate to the nucleus and initiate gene transcription.[2][3] Bay 11-7082 was shown to block this critical phosphorylation step.[1]
However, further research has revealed a more complex mechanism. Bay 11-7082 does not appear to inhibit the IκB kinase (IKK) complex directly in vitro.[4] Instead, it is thought to act on upstream components of the signaling network, preventing the activation of IKKs.[4] Its mode of action is complicated by its broad reactivity. As a Michael acceptor, Bay 11-7082 can covalently modify cysteine residues on multiple proteins, leading to a range of off-target effects.[4]
Known targets and activities of Bay 11-7082 include:
-
NF-κB Pathway: Inhibits TNF-α-induced IκBα phosphorylation with an IC50 of 10 μM in tumor cells.[5]
-
NLRP3 Inflammasome: Directly inhibits the NLRP3 inflammasome's ATPase activity, a key component of the innate immune response, independent of its NF-κB activity.[6]
-
Ubiquitin-Specific Proteases (USPs): Inhibits USP7 and USP21 with IC50 values of 0.19 μM and 0.96 μM, respectively.[5][7]
-
Protein Tyrosine Phosphatases (PTPs): Acts as a potent inhibitor of several PTPs, which are involved in numerous cellular signaling pathways.[4][8]
-
Other Kinases: Has been shown to suppress the activation of kinases involved in other inflammatory pathways, such as JAK2 and TBK1.[9]
The widespread effects of Bay 11-7082 mean that while it is an effective inhibitor of the NF-κB pathway, experimental results must be interpreted with caution, as observed phenotypes may be due to its action on other targets.[10][11]
This compound: A Reported IKKβ Inhibitor
This compound is described as an IκB kinase β (IKKβ) inhibitor with a reported IC50 of 1 µM.[12] IKKβ is the primary catalytic subunit of the IKK complex responsible for phosphorylating IκBα in the canonical NF-κB pathway.[13] By directly targeting IKKβ, this compound is proposed to offer a more specific blockade of the canonical NF-κB pathway compared to the broader activity profile of Bay 11-7082.
One study proposes that this compound interacts directly with the serine 177 and 181 residues in the activation loop of IKKβ, which are critical for its kinase activity.[14] As an IKKβ inhibitor, this compound has been shown to suppress the expression of NF-κB-regulated genes such as NOS, IL-1β, COX-2, and IL-6.[15]
Despite its more targeted reported mechanism, there is a significant lack of comprehensive studies validating its specificity across the kinome or comparing its cellular effects directly against other IKKβ inhibitors.
Signaling Pathway Diagram
References
- 1. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. invivogen.com [invivogen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
- 11. The IKK inhibitor Bay 11-7082 induces cell death independent from inhibition of activation of NFκB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Validating BOT-64's Effect on Downstream Targets: A Comparative Guide
This guide provides a comprehensive comparison of BOT-64 (botensilimab), an Fc-enhanced cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) antibody, with conventional CTLA-4 inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the validation of this compound's effects on its downstream targets. This document summarizes preclinical and clinical data, details experimental methodologies, and visualizes key pathways and workflows.
Mechanism of Action: A New Generation of CTLA-4 Inhibition
Botensilimab (designated here as this compound for the purpose of this guide) is an investigational monoclonal antibody that targets the CTLA-4 immune checkpoint. Unlike first-generation CTLA-4 inhibitors like ipilimumab, this compound features a modified Fc region designed to enhance its interaction with activating Fcγ receptors (FcγR) on immune cells. This enhanced engagement leads to a broader and more potent anti-tumor immune response.
The proposed mechanism of action for this compound involves several key downstream effects:
-
Enhanced T-Cell Activation and Priming: By blocking the inhibitory signal of CTLA-4, this compound promotes the activation and proliferation of T-cells. Its enhanced Fc region is designed to strengthen the interaction between antigen-presenting cells (APCs) and T-cells, leading to more robust T-cell priming and the generation of memory T-cells.
-
Depletion of Intratumoral Regulatory T-Cells (Tregs): The modified Fc region of this compound facilitates antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP) of Tregs within the tumor microenvironment, which are highly immunosuppressive.
-
Activation of Myeloid Cells: this compound has been shown to activate myeloid cells, such as dendritic cells (DCs) and monocytes, which play a crucial role in initiating and sustaining anti-tumor immunity.
-
Induction of a Pro-inflammatory Tumor Microenvironment: By promoting the activation of various immune cells, this compound is thought to shift the tumor microenvironment from an immunosuppressive to an inflammatory state, making it more susceptible to immune-mediated killing.
Comparative Preclinical Data
Preclinical studies in various syngeneic mouse tumor models have demonstrated the superior anti-tumor activity of a mouse surrogate of botensilimab compared to conventional anti-CTLA-4 antibodies.
| Parameter | This compound (Botensilimab Surrogate) | Conventional Anti-CTLA-4 | Reference |
| Tumor Growth Inhibition (CT26 colorectal cancer model) | Superior tumor shrinkage and survival | Moderate tumor growth inhibition | [1] |
| Intratumoral Treg Depletion | More pronounced depletion | Less effective depletion | [1] |
| T-Cell Activation (IL-2 Secretion) | Enhanced IL-2 secretion in ex vivo assays | Lower IL-2 secretion | [1] |
| Myeloid Cell Activation (CD11c+ cells) | Increased frequency of activated myeloid cells | No significant change | [1] |
| Efficacy in PD-1 Refractory Models | Demonstrated efficacy | Limited efficacy | [1] |
Comparative Clinical Data
Clinical trials have evaluated the safety and efficacy of botensilimab, often in combination with the anti-PD-1 antibody balstilimab (BAL). The data suggests promising activity, particularly in microsatellite stable (MSS) colorectal cancer (CRC), a tumor type historically resistant to immunotherapy.
Phase 1b Study in Advanced Solid Tumors (NCT03860272)
| Parameter | This compound (1 mg/kg) + BAL | This compound (2 mg/kg) + BAL | Reference |
| Overall Response Rate (ORR) | 17% (95% CI, 12%-23%) | 17% (95% CI, 11%-24%) | [2] |
| Median Overall Survival (OS) | 17.2 months (pan-tumor population) | 17.2 months (pan-tumor population) | [2] |
| Disease Control Rate (DCR) at 6 weeks | 66% | 66% | [2] |
| Grade >3 Adverse Events | 32% | Higher frequency than 1 mg/kg dose | [2] |
Phase 2 Study in Refractory MSS CRC (No Liver Metastases)
| Parameter | This compound + BAL | This compound Monotherapy | Standard of Care (Regorafenib or Trifluridine/Tipiracil) | Reference |
| Confirmed ORR | 23% (n=62) | 10.5% (n=38) | 3% (n=33) | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for validating the effects of this compound. Below are summaries of methodologies used in preclinical and clinical correlative studies.
In Vitro T-Cell Activation Assay
Objective: To assess the ability of this compound to enhance T-cell activation compared to other anti-CTLA-4 antibodies.
Methodology:
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Assay Setup:
-
Coat 96-well plates with a suboptimal concentration of anti-CD3 antibody (e.g., 0.5-1 µg/mL) to provide a primary T-cell receptor signal.
-
Add isolated PBMCs to the wells.
-
Add this compound, a conventional anti-CTLA-4 antibody (e.g., ipilimumab), or an isotype control antibody at various concentrations.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Proliferation: Measure T-cell proliferation using assays such as CFSE dilution by flow cytometry or by incorporating tritiated thymidine.
-
Cytokine Production: Collect supernatants and measure the concentration of cytokines like IL-2 and IFN-γ using ELISA or a multiplex bead array.
-
Activation Markers: Stain cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, CD69, ICOS) and analyze by flow cytometry.
-
In Vivo Treg Depletion Analysis in Tumor Models
Objective: To quantify the depletion of regulatory T-cells within the tumor microenvironment following treatment with this compound.
Methodology:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., CT26 colorectal carcinoma) into syngeneic mice (e.g., BALB/c).
-
Treatment: Once tumors are established, treat mice with this compound (or a mouse surrogate), a conventional anti-CTLA-4 antibody, or a control antibody.
-
Tumor Harvesting and Processing: At a specified time point after treatment, excise tumors and prepare single-cell suspensions by mechanical dissociation and enzymatic digestion (e.g., with collagenase and DNase).
-
Flow Cytometry Staining:
-
Stain the single-cell suspension with a cocktail of fluorescently labeled antibodies to identify T-cell subsets. A typical panel would include antibodies against CD45 (to identify immune cells), CD3 (T-cells), CD4 (helper T-cells), and FoxP3 (a key marker for Tregs).
-
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of CD4+FoxP3+ cells within the CD45+CD3+ gate to determine the frequency of Tregs.
Myeloid Cell Activation Analysis by Flow Cytometry
Objective: To characterize the activation state of myeloid cells in response to this compound treatment.
Methodology:
-
Sample Preparation: Prepare single-cell suspensions from tumors or peripheral blood of treated and control animals as described above.
-
Flow Cytometry Staining:
-
Stain cells with a panel of antibodies to identify and characterize myeloid cell populations. A representative panel could include antibodies against CD45, CD11b (a general myeloid marker), Ly6G and Ly6C (to identify neutrophils and monocytes), F4/80 (macrophages), and CD11c (dendritic cells).
-
Include antibodies against activation markers such as MHC class II, CD80, and CD86.
-
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the expression levels of activation markers on the different myeloid cell subsets.
Visualizations
This compound Signaling Pathway
Caption: this compound's dual mechanism of action.
Experimental Workflow for Validating this compound's Effects
References
Independent Verification of BOT-64's Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of the presumed mechanism of action of BOT-64, here represented by its most well-characterized analogue, Botulinum Neurotoxin Serotype A (BoNT/A), with alternative molecular entities. The information is intended for researchers, scientists, and drug development professionals, offering a comparative analysis supported by experimental data.
Introduction
Botulinum neurotoxins are potent biological molecules that induce muscle paralysis by inhibiting the release of acetylcholine at the neuromuscular junction. While several serotypes exist, BoNT/A is the most widely utilized in therapeutic and cosmetic applications. This guide will compare the established mechanism of BoNT/A with two primary alternatives: Botulinum Neurotoxin Serotype B (BoNT/B), which targets a different intracellular protein, and dynamin inhibitors, which prevent the initial cellular uptake of the toxin.
Data Presentation
The following tables summarize key quantitative data from comparative studies.
Table 1: In Vitro Inhibition of Botulinum Toxin Type A (BoNT/A) Heavy Chain Internalization
| Compound | Target | IC50 (µM) | Cell Type | Reference |
| Dyngo-4a | Dynamin I/II | 16.0 ± 1.2 | Cultured Hippocampal Neurons | [1] |
| Dynasore | Dynamin | 79.3 ± 1.3 | Cultured Hippocampal Neurons | [1] |
Table 2: Comparative Efficacy and Safety of BoNT/A and BoNT/B in Cervical Dystonia (Clinical Trial Data)
| Parameter | BoNT/A (n=74) | BoNT/B (n=65) | p-value | Reference |
| Efficacy | ||||
| Improvement in TWSTRS Score at 4 weeks | Equivalent | Equivalent | Not statistically different | [2] |
| Duration of Benefit (clinical responders) | 14.0 weeks | 12.1 weeks | 0.033 | [2] |
| Adverse Events | ||||
| Dysphagia | 19% | 48% | 0.0005 | [2] |
| Dry Mouth | 41% | 80% | < 0.0001 | [2] |
Table 3: In Vivo Efficacy of Dyngo-4a in a Mouse Model of Botulism
| Treatment | Outcome | Mouse Model | Reference |
| Dyngo-4a | >30% delay in the onset of botulism | CD-1 mice challenged with 2 LD50 of BoNT/A | [3][4] |
Table 4: Comparative Oral Toxicity of BoNT/A and BoNT/B Complexes in Mice
| Toxin Serotype | Oral LD50 (µ g/mouse ) | Relative Lethality (vs. BoNT/A) | Reference |
| BoNT/A | 1.9 | 1x | [5] |
| BoNT/B | 0.02 | ~90x greater | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Mouse Bioassay for Botulinum Toxin Potency (LD50 Determination)
The mouse bioassay is the traditional method for determining the potency of botulinum toxins.[6]
-
Objective: To determine the median lethal dose (LD50) of a botulinum toxin preparation, which is the dose that is lethal to 50% of the test animals.[7]
-
Animal Model: Typically, Swiss Webster or CD-1 mice are used.
-
Procedure:
-
Serial dilutions of the botulinum toxin are prepared in a suitable buffer (e.g., gelatin phosphate buffer).
-
Groups of mice (typically 8-10 per group) are injected intraperitoneally with a defined volume of each dilution.
-
A control group receives an injection of the buffer alone.
-
The animals are observed for a period of 3 to 4 days for signs of botulism, which include ruffled fur, abdominal constriction ("wasp-waist"), labored breathing, and paralysis.[6]
-
The number of deaths in each group is recorded.
-
-
Data Analysis: The LD50 is calculated using a statistical method, such as the probit or Reed-Muench method. One "mouse unit" of toxin is typically defined as the LD50.[6]
2. Cell-Based SNAP-25 Cleavage Assay
This in vitro assay provides a more humane and often more sensitive alternative to the mouse bioassay for determining BoNT/A activity.
-
Objective: To quantify the enzymatic activity of BoNT/A by measuring the cleavage of its substrate, SNAP-25, in a cell-based system.
-
Cell Line: A neuronal cell line that is sensitive to BoNT/A, such as human neuroblastoma SiMa or LAN5 cells, is used.[8]
-
Procedure:
-
Cells are cultured in a multi-well plate and differentiated to a neuronal phenotype.
-
The cells are then exposed to various concentrations of BoNT/A for a defined period (e.g., 24-72 hours).
-
After incubation, the cells are lysed to release their intracellular contents.
-
The amount of cleaved SNAP-25 in the cell lysate is quantified. This can be done through several methods:
-
Western Blotting: Proteins from the lysate are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody that specifically recognizes the cleaved form of SNAP-25.[9]
-
ELISA (Enzyme-Linked Immunosorbent Assay): A capture antibody specific for the neo-epitope of cleaved SNAP-25 is used to bind the cleaved product, which is then detected with a second antibody.[10]
-
-
-
Data Analysis: A dose-response curve is generated by plotting the amount of cleaved SNAP-25 against the concentration of BoNT/A. From this curve, the potency of the toxin preparation (e.g., EC50) can be determined.
3. In Vivo Mouse Model for Efficacy of Toxin Inhibitors
This protocol is used to evaluate the protective effect of potential therapeutic agents against botulism.
-
Objective: To assess the in vivo efficacy of a compound (e.g., Dyngo-4a) in delaying the onset of paralysis or preventing death in a mouse model of botulism.
-
Animal Model: CD-1 mice are commonly used.[1]
-
Procedure:
-
A group of mice is pre-treated with the test compound (e.g., Dyngo-4a) via a suitable route of administration (e.g., intraperitoneal injection).[3]
-
A control group receives a vehicle injection.
-
After a defined period, all mice are challenged with a lethal dose (e.g., 2 LD50) of BoNT/A, typically administered via tail vein injection.[3]
-
A booster dose of the test compound may be administered.[3]
-
Mice are monitored for signs of botulism and the time to onset of symptoms (e.g., respiratory distress) or time to death is recorded.[3]
-
-
Data Analysis: Survival curves (e.g., Kaplan-Meier plots) are generated to compare the treated and control groups. Statistical analysis is performed to determine if the test compound significantly delays the onset of symptoms or increases survival time.[1]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Comparative signaling pathways of BoNT/A and BoNT/B.
Caption: Mechanism of action for dynamin inhibitors against BoNT/A.
Caption: Experimental workflow for the cell-based SNAP-25 cleavage assay.
References
- 1. researchgate.net [researchgate.net]
- 2. neurology.org [neurology.org]
- 3. Dynamin Inhibition Blocks Botulinum Neurotoxin Type A Endocytosis in Neurons and Delays Botulism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamin inhibition blocks botulinum neurotoxin type A endocytosis in neurons and delays botulism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of oral toxicological properties of botulinum neurotoxin serotypes A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 7. Critical Analysis of Neuronal Cell and the Mouse Bioassay for Detection of Botulinum Neurotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of cell based assays as replacement assays for Botulinum toxins and antitoxins | NC3Rs [nc3rs.org.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Efficacy of Botensilimab (BOT) Across Preclinical Models: An Immunological Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of botensilimab (BOT), a next-generation, Fc-enhanced cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) inhibitor. As botensilimab's primary mechanism of action is the potentiation of the immune response against tumors, rather than direct cytotoxicity to cancer cells, this comparison focuses on its effects on various immune cell populations and its anti-tumor activity in different preclinical cancer models.
Introduction to Botensilimab (BOT)
Botensilimab is an investigational monoclonal antibody that targets the CTLA-4 receptor, a key negative regulator of T cell activation.[1] Unlike first-generation CTLA-4 inhibitors, botensilimab features an engineered Fc region that enhances its binding to the activating Fcγ receptor IIIA (FcγRIIIA) on innate immune cells, such as natural killer (NK) cells and macrophages. This enhanced engagement leads to a multi-faceted immune response, including superior depletion of regulatory T cells (Tregs) within the tumor microenvironment, enhanced T cell priming and activation, and activation of antigen-presenting cells (APCs).[2] These mechanisms are designed to convert immunologically "cold" tumors, which are typically resistant to immunotherapy, into "hot," immune-responsive tumors.
Comparative Efficacy in Preclinical In Vivo Models
Preclinical studies utilizing a mouse surrogate of botensilimab (botensilimabms) have demonstrated superior anti-tumor efficacy compared to conventional anti-CTLA-4 antibodies in various mouse tumor models.
Table 1: Comparative Anti-Tumor Efficacy of Botensilimabms in Murine Syngeneic Tumor Models
| Tumor Model | Cancer Type | Key Efficacy Readouts | Comparison to Conventional Anti-CTLA-4 |
| CT26 | Colon Carcinoma | Superior tumor shrinkage and survival | Higher potency at lower therapeutic doses (5 – 50 µg for botensilimabms vs. 10 – 100 µg for conventional)[1] |
| MC38 | Colon Carcinoma | Enhanced tumor growth inhibition | Not explicitly quantified in the provided results, but superior efficacy is noted. |
| CT2A | Orthotopic Glioblastoma | Improved survival | Not explicitly quantified in the provided results, but superior efficacy is noted. |
Differential Effects on Immune Cell Populations (Ex Vivo Human Assays)
The efficacy of botensilimab is intrinsically linked to its ability to modulate various immune cell subsets. Ex vivo assays using human peripheral blood mononuclear cells (PBMCs) have provided quantitative insights into these effects.
Table 2: Quantitative Effects of Botensilimab on Human Immune Cell Subsets (Ex Vivo)
| Immune Cell Subset | Assay Type | Key Quantitative Finding with Botensilimab |
| Regulatory T Cells (Tregs) | Treg Frequency Assay | Significant reduction in the expansion of CD3+CD4+CD25+FOXP3+ Tregs in stimulated PBMCs.[2] |
| Conventional T Cells | T Cell Activation Assay | Enhanced T cell responses as measured by increased IL-2 secretion. |
| Myeloid Cells | Flow Cytometry | Increased frequency of activated CD16+CD11c+ myeloid cells expressing CD40, HLA-DR, and CD86.[2] |
| Other Immune Cells | Flow Cytometry | Significant increase in the frequency of CD16- NK cells, B cells, NKT cells, dendritic cells, and monocytes.[2] |
Experimental Protocols
In Vivo Murine Tumor Model Efficacy Study
-
Cell Lines and Culture: Murine cancer cell lines (e.g., CT26 colon carcinoma) are cultured in appropriate media and conditions.
-
Animal Models: Immunocompetent mice (e.g., BALB/c for CT26 models) are used.
-
Tumor Implantation: A specific number of cancer cells are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, conventional anti-CTLA-4 antibody, and botensilimabms at various doses. Antibodies are administered systemically (e.g., intraperitoneally).
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Overall survival is also monitored.
-
Pharmacodynamic Analysis: At the end of the study, tumors and spleens may be harvested to analyze immune cell infiltration and activation by flow cytometry or immunohistochemistry. This includes assessing the depletion of Tregs and the expansion of tumor-reactive T cells.[1]
Ex Vivo Human Treg Frequency Assay
-
Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.
-
Cell Culture and Stimulation: PBMCs are cultured in complete RPMI medium. T cell stimulation is achieved using agents like Staphylococcal enterotoxin A (SEA).
-
Treatment: Botensilimab, a wild-type IgG1 anti-CTLA-4 antibody, or an isotype control antibody is added to the stimulated PBMC cultures.
-
Incubation: Cells are incubated for a defined period (e.g., 4 days) to allow for T cell activation and proliferation.
-
Flow Cytometry Analysis: Cells are harvested and stained with fluorescently labeled antibodies against surface markers (CD3, CD4, CD25) and the intracellular transcription factor FOXP3 to identify and quantify the Treg (CD3+CD4+CD25+FOXP3+) population.[2]
T Cell Activation Assay (IL-2 Secretion)
-
Cell Co-culture System: A co-culture of T cells and antigen-presenting cells (APCs) is established from human PBMCs.
-
Stimulation and Treatment: The co-culture is stimulated to induce T cell activation in the presence of varying concentrations of botensilimab or a control antibody.
-
Supernatant Collection: After a specified incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of secreted IL-2 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or other sensitive cytokine detection methods. An increase in IL-2 concentration indicates enhanced T cell activation.
Visualizations: Signaling Pathways and Experimental Workflows
References
Botensilimab (BOT-64): A Comparative Literature Review for Drug Development Professionals
An objective analysis of Botensilimab's performance against alternative therapies, supported by clinical trial data and detailed experimental protocols.
Botensilimab (BOT), an investigational Fc-enhanced multifunctional anti-CTLA-4 antibody, is emerging as a promising agent in cancer immunotherapy, particularly for tumors historically unresponsive to immune checkpoint inhibitors. This guide provides a comprehensive comparison of Botensilimab's efficacy, primarily in combination with the anti-PD-1 antibody Balstilimab (BAL), against standard-of-care and monotherapy regimens in various clinical settings. The data is compiled from key clinical trials, with a focus on microsatellite stable colorectal cancer (MSS CRC), a notoriously challenging "cold" tumor.
Quantitative Performance Analysis
The clinical efficacy of Botensilimab, both as a monotherapy and in combination with Balstilimab, has been evaluated in several key studies. The following tables summarize the quantitative outcomes from these trials, offering a clear comparison of performance across different patient populations and treatment regimens.
Table 1: Efficacy in Metastatic Microsatellite Stable Colorectal Cancer (MSS mCRC) - Phase 1b/2 Trials
| Trial Identifier | Treatment Arm | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Overall Survival (OS) |
| C-800-01 (Phase 1b) | BOT + BAL | Refractory MSS mCRC (without active liver metastases, n=123) | 20% | 69% | 20.9 months |
| BOT + BAL | 4th Line+ Refractory MSS mCRC | ~19% | - | 43% (2-year survival rate) | |
| NCT05608044 (Phase 2) | BOT (75mg Q6W) + BAL | Refractory MSS mCRC (no liver metastases, n=62) | 19% (cORR) | 55% | Not Reported |
| BOT (150mg Q6W) + BAL | Refractory MSS mCRC (no liver metastases, n=61) | 8% (cORR) | 54% | Not Reported | |
| BOT (75mg Q6W) Monotherapy | Refractory MSS mCRC (no liver metastases, n=38) | 0% (cORR) | 37% | Not Reported | |
| BOT (150mg Q6W) Monotherapy | Refractory MSS mCRC (no liver metastases, n=40) | 8% (cORR) | 38% | Not Reported | |
| Standard of Care (Regorafenib or Trifluridine/Tipiracil) | Refractory MSS mCRC (no liver metastases) | 0% | Not Reported | Not Reported |
cORR: confirmed Objective Response Rate. Data sourced from multiple presentations and publications related to the respective trials[1][2][3][4][5][6].
Table 2: Pathological Response in Resectable Colon Cancer - Neoadjuvant Trials
| Trial Identifier | Treatment Arm | Patient Population (MMR Status) | Pathological Complete Response (pCR) | Major Pathological Response (pMR) |
| UNICORN (Phase 2) | BOT + BAL | pMMR/MSS | 29% | 36% |
| BOT Monotherapy | pMMR/MSS | Not Reported (0% pMR) | 0% | |
| BOT + BAL | dMMR/MSI-H | 93% | 100% | |
| BOT Monotherapy | dMMR/MSI-H | 29% | 36% | |
| NEST-1 (Phase 2) | BOT + BAL | pMMR/MSS | Not Reported | 67.5% (Tumor Shrinkage ≥50%) |
| BOT + BAL | dMMR/MSI-H | Not Reported | 100% (Tumor Shrinkage ≥50%) |
pMMR: proficient Mismatch Repair; dMMR: deficient Mismatch Repair. pCR is defined as 0% residual viable tumor. pMR is defined as ≤10% residual viable tumor.[4][7][8][9]
Mechanism of Action: Enhanced Immune Activation
Botensilimab is engineered to boost both innate and adaptive anti-tumor immune responses through a novel mechanism of action.[10] As an Fc-enhanced CTLA-4 blocking antibody, it not only inhibits the CTLA-4 checkpoint on T cells but also has a modified Fc region to increase binding to activating Fcγ receptors on antigen-presenting cells (APCs) and natural killer (NK) cells.[11] This dual action is designed to:
-
Prime and Activate T cells: By blocking CTLA-4, Botensilimab allows for a more robust and sustained activation of T cells.
-
Downregulate Regulatory T cells (Tregs): The enhanced Fc region promotes the depletion of immunosuppressive Tregs within the tumor microenvironment.
-
Activate Myeloid Cells: It engages myeloid cells, further enhancing the anti-tumor response.
-
Induce Long-Term Memory: The robust immune activation aims to establish a lasting immunological memory against the cancer.
This multifaceted approach is intended to turn "cold," or non-immunogenic, tumors like MSS CRC into "hot" tumors that are responsive to immunotherapy.[10]
References
- 1. ascopubs.org [ascopubs.org]
- 2. onclive.com [onclive.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. cancerworld.net [cancerworld.net]
- 5. Combination botensilimab plus balstilimab demonstrates promising activity in heavily pre-treated MSS CRC - Medical Conferences [conferences.medicom-publishers.com]
- 6. oncodaily.com [oncodaily.com]
- 7. Preoperative botensilimab (BOT) with or without balstilimab (BAL) for patients with resectable locally advanced pMMR or dMMR colon cancer: Results from the UNICORN trial by GONO. - ASCO [asco.org]
- 8. agenusbio.com [agenusbio.com]
- 9. Agenus Inc. - Botensilimab/Balstilimab Breakthrough Data Presented at ASCO-GI Shows Unprecedented Tumor Shrinkage and Robust Biomarker Response in Prevalent Colorectal Cancer Population [investor.agenusbio.com]
- 10. oncodaily.com [oncodaily.com]
- 11. agenusbio.com [agenusbio.com]
Safety Operating Guide
Ensuring Safe and Compliant Disposal of BOT-64
The proper disposal of chemical waste is paramount in maintaining a safe laboratory environment and ensuring regulatory compliance. For BOT-64, a compound utilized in advanced drug development research, adherence to specific disposal protocols is critical to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste streams.
Quantitative Disposal Parameters for this compound
To ensure safe and compliant disposal, specific quantitative thresholds must be observed. The following table summarizes the key parameters for managing this compound waste.
| Parameter | Limit/Value | Notes |
| Aqueous Waste | ||
| Maximum Concentration for Drain Disposal | < 0.5 mg/L | Exceeding this concentration requires treatment as hazardous waste.[1] |
| pH Range for Drain Disposal | 6.0 - 9.0 | Neutralization is required if the pH falls outside this range. |
| Required Water Dilution | 100-fold excess | Accompany drain disposal with a copious amount of water.[1] |
| Solid Waste | ||
| Contaminated Labware | < 1% residual this compound | Labware with more than 1% residual this compound must be treated as hazardous waste. |
| Container Management | ||
| Initial Rinse Volume | 3x with appropriate solvent | The first rinseate of containers that held stock solutions must be collected as hazardous waste.[2] |
| Satellite Accumulation Area (SAA) Limit | 10 gallons | Do not exceed 10 gallons of this compound hazardous waste in the laboratory's SAA.[2] |
| SAA Storage Time (Partial) | Up to 1 year | Partially filled, properly labeled containers can be stored for up to one year.[3] |
| SAA Storage Time (Full) | Within 3 days of becoming full | Full containers must be removed from the SAA within three days.[3] |
Experimental Protocol: Decontamination of Glassware
This protocol details the procedure for decontaminating glassware that has come into contact with this compound.
-
Initial Removal: Physically remove any excess solid or liquid this compound from the glassware.
-
Solvent Rinse: Rinse the glassware three times with a suitable solvent capable of dissolving this compound. The initial rinseate must be collected and disposed of as hazardous chemical waste.[2][4]
-
Aqueous Rinse: Following the solvent rinse, wash the glassware thoroughly with a laboratory detergent and copious amounts of water.
-
Drying: Allow the glassware to air dry completely before reuse or disposal in designated glass disposal containers.[2]
Disposal Workflow for this compound Waste Streams
The following diagram outlines the decision-making process for the proper disposal of various forms of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Step-by-Step Disposal Procedures
-
Waste Identification and Segregation : At the point of generation, determine if the this compound waste is liquid, solid, or an empty container. Segregate different waste streams to prevent incompatible materials from mixing.[2][4]
-
Aqueous Waste Management :
-
For aqueous solutions, determine the concentration of this compound.
-
If the concentration is above 0.5 mg/L, it must be collected as hazardous waste.[1]
-
If the concentration is below this threshold, check the pH. Solutions outside the pH range of 6.0-9.0 must be neutralized before drain disposal.
-
Permissible aqueous solutions should be disposed of down the sanitary sewer with at least a 100-fold excess of water.[1]
-
-
Solid Waste Management :
-
Solid waste, such as contaminated gloves, bench paper, and gels, should be evaluated for the level of contamination.
-
Grossly contaminated items must be collected as solid hazardous waste.
-
Items with only trace contamination can be disposed of in the regular trash.
-
-
Empty Container Management :
-
Containers that held this compound must be triple-rinsed with an appropriate solvent.[4]
-
The first rinsate is considered hazardous and must be collected in a designated hazardous waste container.[2]
-
Subsequent rinsates can be managed as non-hazardous aqueous waste.
-
After rinsing and air-drying, deface or remove the original label and dispose of the container in the appropriate recycling or trash bin.[2]
-
-
Hazardous Waste Accumulation :
-
All collected hazardous this compound waste must be stored in a designated Satellite Accumulation Area (SAA).[3]
-
Ensure waste containers are in good condition, compatible with the waste, and are kept closed except when adding waste.[2][4]
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the chemical contents.[4]
-
-
Scheduling Waste Pickup :
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling BOT-64
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety protocols and logistical information for the handling and disposal of BOT-64, also identified as NF-kB Activation Inhibitor VI.[1][2] Adherence to these guidelines is mandatory to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is required to minimize exposure and ensure safety.
Summary of Required PPE
| Protection Type | Specification | Standard |
|---|---|---|
| Eye Protection | Safety glasses with side shields or goggles | European Standard EN 166[1] |
| Hand Protection | Protective gloves (chemically compatible) | Follow manufacturer/supplier guidance for permeability and breakthrough time |
| Body Protection | Long-sleeved clothing | N/A |
| Respiratory | Not required under normal use conditions | N/A |
It is imperative to inspect all PPE before use.[1] Gloves should be carefully removed after handling to avoid skin contamination.[1]
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following procedures is necessary to ensure the safe handling of this compound.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation :
-
Handling :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and potential harm.
-
Waste Material : Dispose of waste material in accordance with national and local regulations.[2]
-
Original Containers : Leave chemicals in their original containers and do not mix with other waste.[2]
-
Contaminated Containers : Handle uncleaned containers as you would the product itself.[2]
-
Spills : In the event of a spill, sweep up and shovel the material into suitable containers for disposal.[1] Avoid creating dust.[1] Do not let the product enter drains.[2]
Emergency Procedures
In case of accidental exposure or fire, follow these immediate steps.
Emergency Response
| Incident | Action |
|---|---|
| Inhalation | Move to fresh air.[2] |
| Skin Contact | Take off all contaminated clothing immediately. Rinse skin with water or shower.[2] |
| Eye Contact | Rinse out with plenty of water. Remove contact lenses if present.[2] |
| Ingestion | Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[2] |
| Fire | Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish.[1] Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[1] |
Storage
Proper storage is essential for maintaining the integrity of this compound and ensuring safety.
-
Conditions : Store in a freezer, tightly closed, and in a dry place.[1][2]
-
Incompatibilities : No specific incompatibilities have been noted.
While this compound is not classified as a hazardous substance or mixture, handling it in accordance with good industrial hygiene and safety practices is essential.[1][2]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
